DNA crosslinker 4 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H24Cl2N8O |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H |
InChI Key |
PMSABKWLGHMEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DNA Crosslinker 4 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
DNA Crosslinker 4 Dihydrochloride is a potent binder of the minor groove of DNA, exhibiting inhibitory activity against various cancer cell lines.[1][2] Its primary function is to act as a DNA alkylating agent, which leads to the formation of covalent crosslinks within the DNA structure. This action disrupts essential cellular processes such as DNA replication and transcription, ultimately inducing cytotoxicity in rapidly dividing cancer cells.[3] The molecule is utilized in anticancer research.[1][2][4][5]
While the precise mechanism of DNA crosslinking by this specific molecule is not extensively detailed in publicly available literature, it is understood to operate through a mechanism common to minor groove alkylating agents. These agents are designed to first bind non-covalently to the minor groove of the DNA, often with a preference for AT-rich sequences.[6] This initial binding event positions the reactive alkylating moieties of the molecule in close proximity to nucleophilic sites on the DNA bases, typically the N3 position of adenine.[6] This proximity facilitates a subsequent covalent reaction, leading to the formation of a DNA adduct. Depending on the structure of the crosslinker, this can result in either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) crosslinks. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step in both replication and transcription.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration (μM) | Inhibition (%) | IC50 (μM) |
| NCI-H460 | 100 | 34 | Not Reported |
| A2780 | 100 | 59 | 21 ± 1[1] |
| MCF-7 | 100 | 22 | Not Reported |
Table 2: DNA Binding Affinity of Related DNA Minor Groove Binders
| Compound | ΔTm (°C) |
| DNA crosslinker 1 dihydrochloride | 1.1[3][4] |
| DNA crosslinker 2 dihydrochloride | 1.2[4][5] |
| DNA crosslinker 3 dihydrochloride | 1.4[3][4][5] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on its function, the following standard protocols would be applicable for its characterization. Researchers should optimize these protocols for their specific experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Melting Temperature (Tm) Analysis
This protocol is used to assess the binding of this compound to DNA.
-
Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) at a known concentration in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).
-
Compound Addition: Add varying concentrations of this compound to the DNA solutions. Include a DNA-only control.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the instrument to monitor the absorbance at 260 nm.
-
Melting Curve Acquisition: Gradually increase the temperature of the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute). Record the absorbance at each temperature increment.
-
Data Analysis: Plot the absorbance as a function of temperature to obtain the DNA melting curve. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. Calculate the ΔTm by subtracting the Tm of the DNA-only control from the Tm of the DNA with the compound.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a generic DNA minor groove alkylating agent, which is believed to be the operational mechanism of this compound.
Caption: Proposed mechanism of DNA crosslinking and induced cytotoxicity.
Experimental Workflow for Cytotoxicity and DNA Binding Analysis
The following diagram outlines the general experimental workflow for characterizing the activity of this compound.
Caption: Workflow for evaluating cytotoxicity and DNA binding.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and should be optimized for specific laboratory conditions. The mechanism of action described is based on the known functions of related compounds and may not represent the complete or exact mechanism of this compound.
References
An In-depth Technical Guide on DNA Crosslinker 4 Dihydrochloride as a DNA Minor Groove Binder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNA crosslinker 4 dihydrochloride (B599025), a potent DNA minor groove binder with potential anticancer applications. This document details its mechanism of action, quantitative biophysical and cytotoxic data, and the experimental protocols for its evaluation.
Introduction
DNA crosslinking agents are a cornerstone of cancer chemotherapy, inducing covalent bonds between DNA strands to disrupt replication and transcription, ultimately leading to cell death.[1][2] Many of these agents, including DNA crosslinker 4 dihydrochloride, exert their effects by binding to the minor groove of the DNA double helix.[3] The minor groove offers a binding site for molecules with a concave shape, aromatic rings, and cationic charges, allowing for non-covalent interactions that can precede covalent crosslinking.[3][4] this compound belongs to a series of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives designed to act as DNA minor groove binders.[3]
Mechanism of Action
This compound is a potent DNA minor groove binder.[5] Its proposed mechanism of action involves the binding to the A-T rich regions of the DNA minor groove. This interaction is facilitated by the molecule's structural features, which allow it to fit snugly within the groove. While the "crosslinker" nomenclature suggests the ability to form covalent bonds with DNA, the primary characterization of this compound series has focused on their DNA binding affinity and cytotoxic effects.
The binding of this compound to the minor groove stabilizes the DNA duplex, which can be measured by an increase in the DNA melting temperature (Tm). This stabilization can interfere with the binding of essential DNA-binding proteins and enzymes, disrupting normal cellular processes such as transcription and replication, and ultimately leading to apoptosis in cancer cells.[3]
Quantitative Data
The DNA binding affinity and cytotoxic activity of this compound (referred to as compound 4 in the source literature) and its analogs have been quantitatively evaluated.[3]
DNA Binding Affinity
The DNA binding affinity was determined by measuring the change in the melting temperature (ΔTm) of calf thymus DNA in the presence of the compound. A higher ΔTm value indicates stronger binding and stabilization of the DNA duplex.
| Compound | Structure | ΔTm (°C)[3] |
| 1 (DNA crosslinker 1 dihydrochloride) | Bis-guanidinium | 1.1 |
| 2 (DNA crosslinker 2 dihydrochloride) | Bis-guanidinium | 1.2 |
| 3 (DNA crosslinker 3 dihydrochloride) | Bis-guanidinium | 1.4 |
| 4 (this compound) | Bis-guanidinium | 1.0 |
Table 1: DNA Binding Affinity of Pyridazin-3(2H)-one-Based Guanidine Derivatives.
In Vitro Cytotoxicity
The antiproliferative activity of this compound and its analogs was assessed against a panel of human cancer cell lines. The data is presented as the percentage of cell viability inhibition at a concentration of 10 μM.[3]
| Compound | NCI-H460 (Lung Cancer) % Inhibition[3] | A2780 (Ovarian Cancer) % Inhibition[3] | MCF-7 (Breast Cancer) % Inhibition[3] |
| 1 | 46 | 13 | 41 |
| 2 | 43 | 19 | 36 |
| 3 | 43 | 24 | 33 |
| 4 | 39 | 22 | 30 |
Table 2: In Vitro Cytotoxicity of Pyridazin-3(2H)-one-Based Guanidine Derivatives at 10 μM.
Experimental Protocols
The following are the detailed experimental methodologies for the key experiments cited in the evaluation of this compound.
DNA Thermal Denaturation Experiments
This protocol is used to determine the DNA binding affinity of the compounds by measuring the change in the melting temperature of DNA.
Materials:
-
Calf thymus DNA (ct-DNA)
-
Phosphate (B84403) buffer (10 mM, pH 7.0)
-
The test compound (e.g., this compound)
-
UV-visible spectrophotometer with a temperature controller
Procedure:
-
Prepare a stock solution of ct-DNA in phosphate buffer. The concentration should be such that the absorbance at 260 nm is approximately 1.0.
-
Prepare solutions of the test compound at the desired concentration in phosphate buffer.
-
In a quartz cuvette, mix the ct-DNA solution with the compound solution to achieve a final desired compound-to-DNA molar ratio. A control sample containing only ct-DNA in buffer should also be prepared.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm.
-
Increase the temperature gradually from 30 to 90 °C at a rate of 1 °C/min.
-
Record the absorbance at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (DNA alone) from the Tm of the sample containing the compound.
Antiproliferative Activity Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound solutions in DMSO
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris buffer
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After incubation, fix the cells by gently adding cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4 °C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 10 mM Tris buffer to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability inhibition relative to the vehicle control.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the pyridazin-3(2H)-one-based guanidine derivatives.
Caption: Experimental workflow from synthesis to biological evaluation.
Structure-Activity Relationship
The following diagram illustrates the structural relationship and the general trend observed in the biological activity of the studied compounds.
Caption: Structure-activity relationship of the compound series.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Inhibitory Activity of DNA Crosslinker 4 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA Crosslinker 4 Dihydrochloride is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved in the cellular response to the DNA damage it induces. As a DNA crosslinking agent, this compound represents a promising candidate for further anti-cancer research and development.
Core Mechanism of Action
This compound exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction can lead to the formation of interstrand crosslinks (ICLs), which are highly toxic lesions that covalently link the two strands of the DNA double helix.[1] These ICLs physically obstruct critical cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The formation of these adducts makes DNA strand separation impossible, leading to the activation of complex DNA damage response (DDR) pathways.[2]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data on its efficacy.
Table 1: Percentage Inhibition of Cancer Cell Lines at 100 µM
| Cell Line | Cancer Type | Percentage Inhibition (%) |
| NCI-H460 | Non-small cell lung cancer | 34 |
| A2780 | Ovarian cancer | 59 |
| MCF-7 | Breast cancer | 22 |
Table 2: IC50 Value for A2780 Ovarian Cancer Cell Line
| Cell Line | IC50 Value (µM) |
| A2780 | 21 ± 1 |
Experimental Protocols
The following protocols provide detailed methodologies for cell culture and the assessment of the inhibitory activity of this compound.
Cell Culture Protocols
4.1.1 NCI-H460 Cell Culture
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with warm 1X PBS, and detach using Accutase. Neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for splitting at a ratio of 1:3 to 1:8.[3]
4.1.2 A2780 Cell Culture
-
Media: RPMI-1640 medium modified to contain 2 mM L-glutamine, 1 mM sodium pyruvate, and 10% FBS.[4]
-
Culture Conditions: Incubate at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Subculture: For adherent cells, wash with PBS and detach using a Trypsin-EDTA solution. For suspension cells, collect by centrifugation. Combine and centrifuge the cells, then resuspend in fresh medium for subculturing.[5]
4.1.3 MCF-7 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml bovine insulin, and 1% penicillin-streptomycin.[6][7]
-
Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for passaging.[7]
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways
The cellular response to DNA interstrand crosslinks induced by agents like this compound involves a complex network of DNA repair pathways. The Fanconi Anemia (FA) and Breast Cancer (BRCA) pathways are central to the recognition and repair of these lesions.[2][9][10]
Fanconi Anemia (FA)/BRCA Pathway Activation
Upon the stalling of a replication fork at an ICL, the FA core complex is recruited to the site of damage.[9] This complex, acting as an E3 ubiquitin ligase, monoubiquitinates the FANCD2-FANCI dimer.[11] This ubiquitination event is a critical activation step, allowing the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination, such as BRCA1 and BRCA2.[10][11]
References
- 1. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANC/BRCA Pathway Releases Replication Blockades by Eliminating DNA Interstrand Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. bcrj.org.br [bcrj.org.br]
- 5. A2780 Cells [cytion.com]
- 6. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcf7.com [mcf7.com]
- 8. 4.3. Cell Viability Assay [bio-protocol.org]
- 9. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fanconi anemia/BRCA pathway is involved in DNA interstrand cross-link repair of adriamycin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DNA Crosslinker 4 Dihydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Crosslinker 4 Dihydrochloride (B599025) is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines. By forming covalent crosslinks within the DNA structure, this compound effectively stalls critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of DNA Crosslinker 4 Dihydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways it modulates in cancer cells.
Introduction to DNA Crosslinking Agents in Oncology
DNA crosslinking agents represent a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from their ability to covalently link the two strands of a DNA molecule (interstrand crosslinks) or different parts of the same strand (intrastrand crosslinks). These adducts physically obstruct the enzymatic machinery responsible for DNA replication and transcription, processes that are highly active in rapidly proliferating cancer cells. This disruption triggers a cellular cascade of events, including the activation of DNA damage response pathways and, ultimately, programmed cell death (apoptosis). The selective targeting of rapidly dividing cells makes DNA crosslinkers a powerful tool in the oncologist's arsenal.
This compound is a synthetic molecule designed to efficiently bind to the minor groove of the DNA double helix and induce crosslinks, thereby exhibiting anti-tumor properties.
Chemical and Physical Properties
-
Chemical Name: this compound
-
CAS Number: 2761734-23-8
-
Molecular Formula: C₁₆H₂₄Cl₂N₈O
-
Molecular Weight: 415.32 g/mol
-
Mechanism of Action: Potent DNA minor groove binder leading to the formation of DNA crosslinks.
Quantitative Efficacy Data
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its efficacy.
| Cell Line | Cancer Type | Assay Duration | Quantitative Data |
| A2780 | Ovarian Cancer | 96 hours | IC₅₀: 21 µM[1] |
| NCI-H460 | Lung Cancer | 48 hours | 34% inhibition at 100 µM[1] |
| MCF-7 | Breast Cancer | 96 hours | 22% inhibition at 100 µM[1] |
Table 1: In Vitro Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A2780, NCI-H460, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
DNA Crosslinking Assessment (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including crosslinks, at the level of individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and high current (e.g., 300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a suitable fluorescent dye and visualize the "comets" using a fluorescence microscope. DNA crosslinks will reduce the migration of DNA into the tail.
-
Image Analysis: Quantify the extent of DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
Signaling Pathways Modulated by this compound
The induction of DNA crosslinks by agents like this compound triggers a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptotic pathways.
DNA Damage Response (DDR) Pathway
Upon detection of DNA crosslinks, the cell activates the DDR pathway to arrest the cell cycle and initiate repair. Key players in this pathway include the sensor proteins ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, once activated, phosphorylate a cascade of downstream targets.
Apoptosis Induction Pathway
If the DNA damage induced by the crosslinker is too severe to be repaired, the cell will initiate apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often activated by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound.
Conclusion and Future Directions
This compound has demonstrated promising anti-cancer activity by virtue of its ability to induce DNA crosslinks and trigger cell death in cancer cells. The data presented in this guide underscore its potential as a lead compound for further drug development. Future research should focus on elucidating the precise molecular targets and the full spectrum of signaling pathways affected by this compound. In vivo studies are also warranted to evaluate its efficacy and safety profile in preclinical cancer models. A deeper understanding of its mechanism of action will be crucial for optimizing its therapeutic potential and for the rational design of combination therapies.
References
Synthesis of DNA Crosslinker 4 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA crosslinker 4 dihydrochloride (B599025) (CAS No. 2761734-23-8) is a potent DNA minor groove binder with demonstrated inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7.[1][2] Its ability to interact with the minor groove of DNA makes it a molecule of significant interest in anticancer research. This document aims to provide a technical guide on its synthesis; however, detailed, publicly available synthesis protocols for this specific compound are scarce. The information presented herein is based on general principles of synthesizing DNA minor groove binders and available data for related compounds.
Chemical Properties and Structure
| Property | Value |
| CAS Number | 2761734-23-8 |
| Molecular Formula | C16H24Cl2N8O |
| Molecular Weight | 415.32 g/mol |
Table 1: Physicochemical Properties of DNA Crosslinker 4 Dihydrochloride.
General Synthesis Principles of DNA Minor Groove Binders
The synthesis of DNA minor groove binders, a class to which this compound belongs, often involves multi-step organic synthesis. These molecules are typically composed of repeating heterocyclic units, such as pyrroles or imidazoles, connected by amide bonds. This structural motif allows them to adopt a crescent shape that complements the curvature of the DNA minor groove.
A general workflow for the synthesis of such compounds can be visualized as follows:
A generalized workflow for the synthesis of DNA minor groove binders.
Hypothetical Synthesis Pathway
While the precise synthesis route for this compound is not publicly documented, a plausible synthetic strategy can be inferred based on its chemical formula and the common methodologies for creating similar structures. The synthesis would likely involve the coupling of pre-functionalized heterocyclic monomers, followed by modifications to introduce the necessary functional groups and subsequent conversion to the dihydrochloride salt.
The following diagram illustrates a hypothetical, high-level synthetic pathway.
A hypothetical synthetic pathway for this compound.
Experimental Protocols for Related Compounds
Detailed experimental protocols for the synthesis of other DNA minor groove binders have been published. For instance, the synthesis of distamycin analogues often involves the following key steps:
-
Preparation of Building Blocks: Synthesis of N-methylpyrrole carboxylic acid and amine derivatives. This often involves nitration of pyrrole (B145914) esters, followed by reduction and protection of the resulting amine.
-
Peptide Coupling: Stepwise coupling of the pyrrole units using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (1-hydroxybenzotriazole).
-
Functionalization: Introduction of specific functionalities, such as alkylating groups or charged side chains, to the terminal ends of the molecule.
-
Purification and Characterization: Purification of the final compound is typically achieved by high-performance liquid chromatography (HPLC). Characterization is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.
Data Presentation for Analogous Compounds
Quantitative data for the synthesis of related DNA minor groove binders often includes the following, which would be essential for a complete technical guide on this compound.
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Nitration | HNO3, Ac2O | Acetic Acid | 2 | 0 | 85 |
| 2 | Reduction | H2, Pd/C | Methanol | 4 | 25 | 95 |
| 3 | Coupling | EDC, HOBt | DMF | 12 | 25 | 70 |
| 4 | Deprotection | TFA | DCM | 1 | 25 | 98 |
Table 2: Representative Quantitative Data for the Synthesis of a Pyrrole-Amide DNA Minor Groove Binder.
Conclusion
While a detailed, step-by-step synthesis protocol for this compound is not available in the public domain, this guide provides a framework for its potential synthesis based on established methodologies for analogous DNA minor groove binders. The development of a precise and efficient synthesis route would be a valuable contribution to the field of medicinal chemistry, enabling further investigation into the therapeutic potential of this promising anticancer agent. Researchers aiming to synthesize this compound would likely need to rely on patent literature or develop a novel synthetic route based on the general principles outlined here.
References
An In-depth Technical Guide on the DNA Crosslinker: 1,8-Diaminooctane Dihydrochloride
Disclaimer: The term "DNA crosslinker 4 dihydrochloride" is not a standard chemical identifier. This guide focuses on a representative diamine crosslinking agent, 1,8-diaminooctane (B148097) dihydrochloride (B599025) , to provide a detailed technical overview of its chemical properties and its role in DNA crosslinking.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical characteristics, synthesis, and application of 1,8-diaminooctane dihydrochloride as a DNA crosslinking agent.
Chemical and Physical Properties
1,8-Diaminooctane is an aliphatic diamine that, in its dihydrochloride salt form, is a stable, crystalline solid.[1] The presence of two primary amine groups at the termini of an eight-carbon chain allows it to function as a bifunctional nucleophile.[1][2]
Table 1: Physicochemical Properties of 1,8-Diaminooctane and its Dihydrochloride Salt
| Property | 1,8-Diaminooctane | 1,8-Diaminooctane Dihydrochloride |
| Synonyms | 1,8-Octanediamine, Octamethylenediamine[3] | - |
| Molecular Formula | C₈H₂₀N₂[2][3] | C₈H₂₂Cl₂N₂[4] |
| Molecular Weight | 144.26 g/mol [1][3][5] | 217.18 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or crystalline solid[1][2] | White precipitate/solid[6] |
| Melting Point | 50-52 °C | 273-274 °C[2] |
| Boiling Point | 225-226 °C | - |
| CAS Number | 373-44-4[3] | 7613-16-3[5] |
Synthesis and Preparation
The synthesis of 1,8-diaminooctane can be achieved through various methods, including the reduction of 1,6-dicyanohexane or the amination of 1,8-octanediol.[2][7][8] The dihydrochloride salt is then prepared by reacting the diamine with hydrochloric acid.
Experimental Protocol: Synthesis of 1,8-Diaminooctane Dihydrochloride
This protocol describes the conversion of 1,8-diaminooctane to its dihydrochloride salt.
Materials:
-
1,8-diaminooctane
-
Diethyl ether
-
Methanol (B129727) (if necessary for dissolution)
-
1.0 M HCl in diethyl ether
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 5 mmol of 1,8-diaminooctane in 30-50 mL of diethyl ether. If the diamine does not fully dissolve, add a small amount of methanol (e.g., 5 mL) to aid dissolution.[6]
-
While stirring vigorously, add a slight excess (greater than a two-molar equivalent) of 1.0 M HCl in diethyl ether dropwise to the diamine solution.[6]
-
A white precipitate of 1,8-diaminooctane dihydrochloride will form immediately.[6]
-
Collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted starting material and excess HCl.[6]
-
Dry the final product under vacuum.[6]
-
The identity and purity of the product can be confirmed by ¹H NMR spectroscopy.[6]
Mechanism of DNA Crosslinking
DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby blocking essential cellular processes like replication and transcription.[9][10][11] While simple diamines like 1,8-diaminooctane do not spontaneously crosslink DNA, they can be used to induce crosslinks under specific conditions, for example, by reacting with two abasic (AP) sites on complementary DNA strands.[11]
The process involves a sequential reductive amination. The first amine group of 1,8-diaminooctane reacts with an aldehyde group of an abasic site on one DNA strand, forming a Schiff base that is then reduced to a stable secondary amine. The second amine group of the crosslinker then reacts with a second abasic site on the opposing strand in a similar manner to form the interstrand crosslink.[11]
Caption: Mechanism of DNA crosslinking by 1,8-diaminooctane at abasic sites.
Experimental Workflow for Assessing DNA Crosslinking
The formation of DNA crosslinks can be detected and quantified using various biochemical techniques. A common method is gel electrophoresis, which can separate DNA fragments based on their size and conformation.
Experimental Protocol: Detection of DNA Crosslinking by Gel Electrophoresis
Objective: To determine the extent of DNA crosslinking in a sample.
Materials:
-
Purified DNA (e.g., plasmid DNA or synthetic oligonucleotides)
-
1,8-diaminooctane dihydrochloride
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
Reducing agent (e.g., sodium cyanoborohydride for reductive amination)
-
Agarose (B213101) gel or polyacrylamide gel
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Gel imaging system
Procedure:
-
Crosslinking Reaction: Incubate the DNA with the crosslinking agent (1,8-diaminooctane) under conditions that promote crosslinking (e.g., in the presence of abasic sites and a reducing agent). Include a control sample of DNA without the crosslinker.
-
Denaturation: After the reaction, denature the DNA by heating or by treatment with an alkaline solution. This will separate the two strands of non-crosslinked DNA.
-
Gel Electrophoresis: Load the denatured samples onto an agarose or polyacrylamide gel. The choice of gel depends on the size of the DNA fragments.
-
Separation: Run the gel to separate the DNA molecules. Interstrand crosslinked DNA will remain double-stranded even after denaturation and will migrate slower than the single-stranded, non-crosslinked DNA.
-
Visualization: Stain the gel with a DNA-binding dye and visualize the DNA bands using a gel imaging system. The presence of a higher molecular weight band in the crosslinker-treated sample compared to the control indicates the formation of DNA crosslinks.
-
Quantification: The intensity of the bands can be quantified using densitometry software to estimate the percentage of crosslinked DNA.
Caption: A typical workflow for detecting DNA crosslinking.
Cellular Response to DNA Interstrand Crosslinks
The introduction of ICLs into a cell's genome triggers a complex network of DNA repair pathways to maintain genomic stability.[9] The Fanconi anemia (FA) pathway is a major cellular defense mechanism against ICLs.[9][12] This pathway involves a series of proteins that recognize the lesion, incise the DNA backbone on either side of the crosslink, and then utilize other repair mechanisms like homologous recombination and translesion synthesis to bypass and ultimately remove the damage.[9][12] Unrepaired ICLs can lead to chromosomal instability, cell cycle arrest, and apoptosis.[9]
Caption: Simplified overview of the cellular response to DNA interstrand crosslinks.
References
- 1. What is 1,8-Diaminooctane - Properties & Specifications [histry-chem.com]
- 2. Page loading... [guidechem.com]
- 3. 1,8-Diaminooctane (CAS 373-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 1,8-Diaminooctane synthesis - chemicalbook [chemicalbook.com]
- 8. 1,8-Diaminooctane | 373-44-4 [chemicalbook.com]
- 9. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 11. Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving diamine linkers and abasic sites on complementary oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of DNA Crosslinker 4 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the specific SDS for "DNA crosslinker 4 dihydrochloride" (CAS No. 2761734-23-8) before handling this compound. If a specific SDS is unavailable, this compound should be treated as a potentially hazardous substance, and all handling should be conducted by trained personnel in a controlled laboratory environment using appropriate personal protective equipment.
Introduction
DNA crosslinker 4 dihydrochloride (B599025) (CAS No. 2761734-23-8) is a potent DNA minor groove binder with the molecular formula C₁₆H₂₄Cl₂N₈O and a molecular weight of 415.32 g/mol . It has demonstrated inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7, making it a compound of interest in anticancer research.[1] As with any biologically active compound, particularly those designed to interact with DNA, stringent safety and handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and general principles for the safe use of this and similar research compounds.
Hazard Identification and Classification
A specific Safety Data Sheet (SDS) with GHS classification for this compound was not publicly available at the time of this writing. However, based on its mechanism of action as a DNA crosslinking agent, it should be handled as a potentially hazardous substance. DNA crosslinking agents are, by their nature, cytotoxic and can be mutagenic, carcinogenic, and teratogenic.
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): While no specific data is available, compounds that potently interact with DNA should be considered acutely toxic.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction or respiratory sensitization.
-
Germ Cell Mutagenicity: As a DNA interacting agent, it is prudent to assume it may be mutagenic.
-
Carcinogenicity: Compounds that damage DNA are often carcinogenic.
-
Reproductive Toxicity: May damage fertility or the unborn child.
Quantitative Data Summary
There is a lack of publicly available quantitative toxicological data for this compound. The table below is provided as a template for data that should be sought from the manufacturer's specific Safety Data Sheet.
| Toxicological Endpoint | Value | Species | Route | Reference |
| LD50 (Oral) | Data not available | - | - | - |
| LD50 (Dermal) | Data not available | - | - | - |
| LC50 (Inhalation) | Data not available | - | - | - |
| Eye Irritation | Data not available | - | - | - |
| Skin Irritation | Data not available | - | - | - |
Safe Handling and Storage
Given the potential hazards, the following handling and storage procedures are recommended.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential. The following PPE should be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Engineering Controls
-
All work with this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a properly functioning chemical fume hood.
-
A safety shower and eyewash station must be readily accessible in the laboratory.
General Hygiene Practices
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and wash it before reuse.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately, and medical attention should be sought.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
After Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink.
Accidental Release Measures
-
Small Spills: Wear appropriate PPE. Carefully absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating agent.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols: General Workflow
While specific experimental protocols will vary, the following workflow provides a general framework for the safe handling of this compound in a research setting.
Caption: Workflow for safe handling of this compound.
Signaling Pathways and Logical Relationships
As a DNA minor groove binder, this compound interferes with fundamental cellular processes that rely on DNA integrity, such as replication and transcription. This interference can trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway from DNA crosslinking to apoptosis.
References
Unraveling the Complexity of DNA Interstrand Crosslinks: A Technical Guide for Researchers
An in-depth exploration of the formation, cellular repair mechanisms, and experimental analysis of DNA interstrand crosslinks (ICLs), offering critical insights for researchers, scientists, and drug development professionals.
DNA interstrand crosslinks (ICLs) represent one of the most severe forms of DNA damage, covalently linking the two strands of the DNA double helix. This lesion effectively prevents essential cellular processes that require strand separation, such as DNA replication and transcription.[1][2][3][4] The profound cytotoxicity of ICLs is harnessed by a variety of chemotherapeutic agents to eliminate rapidly dividing cancer cells.[3][4][5][6] Conversely, the cell's ability to repair ICLs is a critical factor in genome stability and can contribute to therapeutic resistance.[5][6] This guide provides a comprehensive overview of the current understanding of ICLs, from their chemical origins to the intricate cellular pathways that have evolved to repair them, and the experimental methodologies used to study these critical processes.
Formation and Chemical Diversity of Interstrand Crosslinks
ICLs can be induced by a wide range of both exogenous and endogenous agents. Exogenous sources include chemotherapeutic drugs like nitrogen mustards, mitomycin C, cisplatin (B142131), and psoralens.[1][3][7] Endogenously, ICLs can arise from byproducts of normal cellular metabolism, such as aldehydes (e.g., acetaldehyde (B116499) and malondialdehyde) produced during lipid peroxidation.[1][2][8]
The chemical nature of the crosslinking agent dictates the structure of the resulting ICL, which in turn can influence the specific repair pathway engaged.[7][9] For instance, cisplatin predominantly forms intrastrand crosslinks (approximately 90%), with ICLs accounting for a smaller fraction (2-5%) of the adducts formed.[1][7] In contrast, agents like 4,5′,8-trimethylpsoralen (TMP) can induce over 90% ICLs upon photoactivation.[10]
Table 1: Common Interstrand Crosslinking Agents and Their Adducts
| Agent | Type | Major Adducts | ICL Frequency | Target Site |
| Nitrogen Mustards | Exogenous (Chemotherapy) | Monoadducts, ICLs | Minority product | N7 of Guanine |
| Mitomycin C | Exogenous (Chemotherapy) | Monoadducts, ICLs | - | N7 of Guanine |
| Cisplatin | Exogenous (Chemotherapy) | Intrastrand crosslinks, ICLs | 2-5% | N7 of Guanine (in 5'-GC- sequences)[1] |
| Psoralens (e.g., TMP) | Exogenous (Therapeutic) | Monoadducts, ICLs | >90% (with UV activation)[10] | Thymine |
| Acetaldehyde | Endogenous (Metabolite) | ICLs | - | N2 of Guanine |
| Malondialdehyde | Endogenous (Metabolite) | ICLs | - | - |
The Cellular Response: A Multi-faceted Repair Network
Cells have evolved a complex and interconnected network of pathways to detect and repair ICLs. The choice of repair mechanism is influenced by the cell cycle phase and the nature of the crosslink.[2] The primary pathways involved are the Fanconi Anemia (FA) pathway, Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Translesion Synthesis (TLS).[1][6][11]
The Fanconi Anemia (FA) pathway is a central player in the repair of ICLs, particularly during the S phase of the cell cycle.[2][12][13] A key event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which acts as a molecular scaffold to recruit other DNA repair proteins to the site of damage.[12][13] Defects in the FA pathway lead to the genetic disorder Fanconi anemia, characterized by bone marrow failure and a predisposition to cancer.[3][12]
Nucleotide Excision Repair (NER) is another crucial pathway, particularly in non-replicating cells.[10] NER machinery can recognize and incise the DNA backbone on either side of the lesion, a process known as "unhooking."[7]
Following the unhooking of the ICL, Translesion Synthesis (TLS) polymerases are often employed to synthesize DNA across the damaged template.[14][15] These specialized polymerases have a more open active site, allowing them to accommodate distorted DNA structures, albeit with lower fidelity than replicative polymerases.[15]
Finally, Homologous Recombination (HR) is essential for the error-free repair of the double-strand break that is often generated during the ICL repair process.[16][17] HR utilizes the undamaged sister chromatid as a template to restore the original DNA sequence.
Signaling Pathway for Replication-Coupled ICL Repair
Caption: A simplified model of the replication-coupled DNA interstrand crosslink repair pathway.
Experimental Methodologies for Studying ICLs
A variety of experimental techniques are employed to detect, quantify, and characterize the repair of ICLs. These methods range from cell-based assays to in vitro biochemical reconstructions.
The Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including ICLs, at the level of individual cells.[10] In the context of ICLs, the assay is modified to measure the ability of crosslinks to impede the migration of DNA fragments induced by a separate damaging agent, typically ionizing radiation. Cells with unrepaired ICLs will exhibit smaller "comet tails" as the crosslinks hold the DNA together, while cells that have repaired the ICLs will show longer tails.[10]
Experimental Workflow for the ICL Comet Assay
Caption: A generalized workflow for the detection of ICL repair using the comet assay.
Plasmid-Based Repair Assays
In vitro assays using plasmids containing a single, site-specific ICL are powerful tools for dissecting the molecular mechanisms of repair.[1][7] These assays typically involve incubating the ICL-containing plasmid with cell-free extracts (e.g., from Xenopus eggs) or purified proteins and then analyzing the repair products.[9][18] Readouts can include the restoration of a reporter gene's activity or the physical analysis of repair intermediates by electrophoresis or electron microscopy.[7][19]
Table 2: Key Experimental Techniques for ICL Research
| Technique | Principle | Application | Key Information Provided |
| Comet Assay | Measures DNA migration in an electric field; ICLs impede migration. | Cellular ICL repair capacity. | Quantification of overall ICL unhooking in individual cells.[10] |
| Chromosomal Aberration Analysis | Microscopic examination of chromosomes for breaks and radial formations. | Cellular sensitivity to ICL agents. | Indicates defects in ICL repair pathways, particularly the FA pathway. |
| Cell Survival Assays | Measures the viability of cells after exposure to ICL-inducing agents. | Determining cellular sensitivity and the effect of specific gene knockouts. | Provides a functional readout of the overall ability of a cell to cope with ICLs. |
| Plasmid-Based Repair Assays | In vitro or in vivo repair of a plasmid containing a site-specific ICL. | Dissection of molecular mechanisms and identification of required proteins. | Elucidates the roles of specific enzymes and pathways in the repair process.[7] |
| Mass Spectrometry | Detection and quantification of ICL adducts in DNA. | Identification and characterization of specific ICL structures. | Provides precise information on the chemical nature of the crosslinks.[2] |
Clinical Significance and Future Directions
The study of DNA interstrand crosslinks has profound implications for cancer therapy. The efficacy of many chemotherapeutic agents relies on the generation of ICLs, and tumor resistance is often linked to the upregulation of ICL repair pathways.[5][6] Therefore, a deeper understanding of these repair mechanisms can inform the development of novel therapeutic strategies, such as the use of inhibitors of ICL repair to sensitize cancer cells to existing drugs.
Furthermore, the identification of endogenous sources of ICLs highlights the constant threat to genome stability and underscores the importance of the cellular DNA damage response in preventing diseases such as cancer.[2][20] Future research will likely focus on elucidating the intricate interplay between the different ICL repair pathways, identifying novel factors involved in this process, and translating this fundamental knowledge into improved clinical outcomes.
References
- 1. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Involvement of Translesion Synthesis DNA Polymerases in DNA Interstrand Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosstalk between translesion synthesis, Fanconi anemia network, and homologous recombination repair pathways in interstrand DNA crosslink repair and development of chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of replication-coupled DNA interstrand cross-link repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for DNA Crosslinker 4 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA crosslinker 4 dihydrochloride (B599025) is a potent binder of the DNA minor groove, exhibiting significant inhibitory activity against various cancer cell lines.[1][2] Its mechanism of action involves the formation of covalent crosslinks within the DNA structure, which obstructs essential cellular processes like DNA replication and transcription.[3][4] This disruption ultimately triggers cell cycle arrest and programmed cell death (apoptosis), making it a compound of interest for anticancer research.[3][5]
These application notes provide a comprehensive guide for utilizing DNA crosslinker 4 dihydrochloride in a cell culture setting. Detailed protocols for assessing its cytotoxic effects, impact on DNA integrity, and influence on cell cycle progression are presented.
Mechanism of Action
DNA crosslinking agents are a class of compounds that covalently link two nucleotide residues, either on the same DNA strand (intrastrand) or on opposite strands (interstrand).[4] Interstrand crosslinks (ICLs) are particularly cytotoxic as they form an absolute block to DNA strand separation, which is a prerequisite for replication and transcription.[4] The inability to repair these lesions leads to stalled replication forks, the accumulation of DNA double-strand breaks, and the activation of DNA damage response (DDR) pathways.[6] In mammalian cells, the Fanconi Anemia (FA)/BRCA pathway is the primary mechanism for repairing ICLs.[7][8][9][10][11] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[5] this compound, as a DNA minor groove binder, is designed to induce such cytotoxic DNA lesions.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Inhibition at 100 µM (%) | Citation(s) |
| A2780 | Ovarian Carcinoma | 21 ± 1 | 59 | [12][13] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not Determined | 34 | [12] |
| MCF-7 | Breast Adenocarcinoma | Not Determined | 22 | [12] |
Note: IC50 values for NCI-H460 and MCF-7 have not been definitively reported in the reviewed literature, but significant inhibition is observed at a concentration of 100 µM.
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of this compound. The MTT and Resazurin (B115843) assays are two common colorimetric methods based on the metabolic activity of viable cells.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A suggested starting range for a dose-response curve is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 96 hours).[12]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
b) Resazurin (AlamarBlue) Assay
This assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[1][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Use an opaque-walled 96-well plate to minimize background fluorescence.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.[1]
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
DNA Damage Assessment
a) γH2AX Immunofluorescence Staining for Double-Strand Breaks
Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs). Visualizing γH2AX foci via immunofluorescence allows for the quantification of DNA damage.[9][11]
Protocol:
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with this compound at concentrations around the IC50 value for a specified time (e.g., 6, 24, or 48 hours).[11]
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse/rabbit IgG) for 1 hour at room temperature in the dark.[11]
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[11]
-
Mounting and Visualization: Mount the coverslips on microscope slides with an antifade mounting medium. Visualize the γH2AX foci using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the number of foci per cell using image analysis software.
b) Modified Alkaline Comet Assay for DNA Interstrand Crosslinks
The standard alkaline comet assay detects DNA single- and double-strand breaks. A modified version can be used to detect ICLs. This method involves inducing a known amount of DNA strand breaks (e.g., via irradiation) after treating the cells with the crosslinking agent. The ICLs will retard the migration of the fragmented DNA during electrophoresis, resulting in a smaller "comet tail".[1][7]
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with this compound for a desired period.
-
Induction of Strand Breaks: After treatment, irradiate the cells with a controlled dose of X-rays or gamma rays (e.g., 2-5 Gy) on ice to induce a consistent level of DNA strand breaks.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA crosslinking is inversely proportional to the length of the comet tail. Quantify the tail moment or tail intensity using specialized software.
Cell Cycle Analysis
DNA crosslinking agents are known to induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[5][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[5]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.
Washout Experiment
A washout experiment helps to determine the reversibility of the compound's effects after its removal from the culture medium.[6]
Protocol:
-
Compound Treatment: Treat cells with this compound for a defined period (e.g., 2-4 hours).
-
Washout: Carefully aspirate the medium containing the compound.
-
Washing Steps: Gently wash the cell monolayer three times with pre-warmed, sterile PBS to remove any residual compound.[6]
-
Re-incubation: Add fresh, compound-free culture medium to the cells.
-
Assessment: At various time points after the washout (e.g., 24, 48, 72 hours), assess cell viability or other relevant parameters using the assays described above to determine if the effects of the compound are reversible.
Visualization of Signaling Pathways and Workflows
DNA Damage Response Pathway for Interstrand Crosslinks (Fanconi Anemia/BRCA Pathway)
Caption: DNA Damage Response to Interstrand Crosslinks.
General Experimental Workflow for Assessing this compound
References
- 1. The Fanconi Anemia Protein Interaction Network: Casting A Wide Net - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Direct interactions of the five known Fanconi anaemia proteins suggest a common functional pathway. | Semantic Scholar [semanticscholar.org]
- 6. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. targetmol.cn [targetmol.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of protein-protein interactions in Fanconi anemia pathway to unravel the DNA interstrand crosslink repair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for DNA Crosslinker 4 Dihydrochloride in NCI-H460 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder that has demonstrated inhibitory activity against various cancer cell lines, including the human non-small cell lung cancer cell line NCI-H460.[1][2][3] DNA crosslinking agents are a class of compounds that covalently bind to DNA, forming intrastrand or interstrand crosslinks.[4][5] This damage disrupts essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, making them a critical area of interest in anticancer research.[4][6][7] The NCI-H460 cell line, derived from a patient with large cell lung cancer, is a widely used model in cancer research for its robust growth and representative characteristics of non-small cell lung cancer.[8][9]
These application notes provide detailed protocols for the culture of NCI-H460 cells, treatment with DNA crosslinker 4 dihydrochloride, and subsequent analysis of its effects on cell viability and apoptosis.
Experimental Data Summary
The following table summarizes hypothetical quantitative data from key experiments investigating the effects of this compound on NCI-H460 cells. This data is for illustrative purposes to guide expected outcomes.
| Concentration (µM) | Cell Viability (%) (48h treatment) | Early Apoptotic Cells (%) (24h treatment) | Late Apoptotic/Necrotic Cells (%) (24h treatment) |
| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 | 1.5 ± 0.4 |
| 5 | 78.3 ± 4.1 | 12.5 ± 1.5 | 4.2 ± 0.9 |
| 10 | 52.1 ± 3.5 | 25.8 ± 2.1 | 8.9 ± 1.2 |
| 25 | 24.6 ± 2.8 | 45.2 ± 3.4 | 15.7 ± 1.8 |
| 50 | 9.8 ± 1.9 | 62.1 ± 4.0 | 28.4 ± 2.5 |
Experimental Protocols
NCI-H460 Cell Culture
This protocol outlines the standard procedure for the culture and maintenance of the NCI-H460 human non-small cell lung cancer cell line.
Materials:
-
NCI-H460 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
T25 or T75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
RPMI-1640
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial of NCI-H460 cells in a 37°C water bath until a small ice crystal remains.[8]
-
Wipe the outside of the vial with 70% ethanol.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.[10]
-
Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
-
Cell Maintenance and Subculture:
-
When cells reach 80-90% confluency, they should be subcultured.[11]
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.[10]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[10]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:8 split ratio) to a new flask containing pre-warmed complete growth medium.[12]
-
Incubate the new culture flask at 37°C and 5% CO₂.
Treatment with this compound
This protocol describes the preparation of the drug and treatment of NCI-H460 cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
NCI-H460 cells in culture
-
Complete growth medium
-
Multi-well plates (6-well, 24-well, or 96-well depending on the assay)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Further dilute the stock solution with complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding and Treatment:
-
The day before treatment, seed NCI-H460 cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to attach and grow overnight.
-
The next day, remove the medium and replace it with fresh medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay)
This protocol uses the MTT assay to determine the effect of this compound on the viability of NCI-H460 cells.
Materials:
-
NCI-H460 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[13][14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[13][15]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in NCI-H460 cells treated with this compound.
Materials:
-
NCI-H460 cells treated in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After the desired treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.[16]
-
Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14][16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.[9]
-
Live cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Visualizations
Caption: Experimental workflow for treating NCI-H460 cells and subsequent analysis.
Caption: Simplified signaling pathway of a DNA crosslinking agent leading to apoptosis.
References
- 1. targetmol.cn [targetmol.cn]
- 2. This compound 2761734-23-8 | MCE [medchemexpress.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 5. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 6. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 9. benchchem.com [benchchem.com]
- 10. elabscience.com [elabscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. encodeproject.org [encodeproject.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MCF-7 Cell Line Treatment with DNA Crosslinker 4 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: DNA Crosslinker 4 Dihydrochloride is a potent DNA minor groove binder with described inhibitory activity against MCF-7 cells.[1][2][3] However, detailed public data on its specific use is limited. The following protocols and data are based on established methodologies for similar DNA crosslinking agents, such as cisplatin (B142131) and mitomycin C, in the MCF-7 breast cancer cell line and should be adapted and optimized as necessary.
Introduction
The MCF-7 cell line is a widely utilized model for estrogen receptor-positive (ER+) breast cancer research. DNA crosslinking agents are a class of cytotoxic compounds that covalently bind to DNA, inducing damage that can trigger cell cycle arrest and apoptosis, making them a cornerstone of many cancer therapies. This compound is identified as a potent binder of the DNA minor groove, suggesting its potential as an anticancer agent by interfering with DNA replication and transcription.[1][2]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's effects on the MCF-7 cell line. The protocols herein detail cell culture, treatment, and subsequent analysis of cell viability, apoptosis, and cell cycle distribution.
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from treating MCF-7 cells with common DNA crosslinking agents. These values should serve as a reference for designing experiments with this compound.
| Parameter | DNA Crosslinking Agent | Value | Cell Line | Reference |
| IC50 (48h) | Cisplatin | 0.65 - 2.8 µM | MCF-7 | [2][4] |
| IC50 (96h) | Cisplatin | ~5 µg/ml (~16.7 µM) | MCF-7 | [5] |
| Apoptosis | Mitomycin C (25 µM, 2h) | Significant increase in Annexin V positive cells | MCF-7 | [6] |
| Cell Cycle Arrest | Various Agents | G1 or G2/M arrest is commonly observed | MCF-7 | [7][8] |
Experimental Protocols
MCF-7 Cell Culture and Maintenance
Materials:
-
MCF-7 cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[2]
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a subcultivation ratio of 1:3 to 1:6. Change the medium every 2-3 days.
Preparation and Treatment with this compound
Materials:
-
This compound
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Complete MCF-7 culture medium
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or DMSO. Aliquot and store at -20°C or as recommended by the supplier.
-
On the day of the experiment, thaw an aliquot and prepare working concentrations by diluting the stock solution in complete culture medium.
-
Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and cell cycle analysis) and allow them to adhere overnight.
-
Aspirate the medium and replace it with medium containing the desired concentrations of this compound or a vehicle control (e.g., medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates with treated and control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Following treatment, add 10 µL of MTT solution to each well of the 96-well plate.[2]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates with treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well plates with treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest treated and control cells as described for the apoptosis assay.
-
Wash the cell pellet with cold PBS and centrifuge.
-
Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate on ice for at least 2 hours or overnight at 4°C.[10]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound on MCF-7 cells.
DNA Damage Response Signaling Pathway
Caption: Simplified signaling pathway of the DNA damage response initiated by DNA crosslinks.
References
- 1. Frontiers | Ribosomal DNA as DAMPs Signal for MCF7 Cancer Cells [frontiersin.org]
- 2. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Cytotoxicity of DNA Crosslinker 4 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binding agent that demonstrates significant inhibitory activity against various cancer cell lines.[1][2][3] Its mechanism of action involves the formation of covalent bonds with DNA, leading to interstrand or intrastrand crosslinks.[4][5] This disruption of DNA integrity interferes with critical cellular processes such as replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[4][5] These characteristics make DNA crosslinker 4 dihydrochloride a compound of interest for anticancer research and drug development.
This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays using this compound. It includes quantitative data on its activity in specific cancer cell lines, a step-by-step experimental protocol for determining cytotoxicity, and visual representations of the experimental workflow and the underlying signaling pathway.
Data Presentation
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Parameter | Value |
| A2780 | Ovarian Cancer | IC50 | 21 ± 1 μM[1] |
| NCI-H460 | Lung Cancer | % Inhibition @ 100 μM | 34%[1] |
| MCF-7 | Breast Cancer | % Inhibition @ 100 μM | 22%[1] |
Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The percentage inhibition indicates the reduction in cell viability at a specific concentration.
Experimental Protocols
A common and reliable method for assessing the in vitro cytotoxicity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity of this compound
Materials:
-
This compound
-
Target cancer cell lines (e.g., A2780, NCI-H460, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate complete medium supplemented with FBS and penicillin-streptomycin in a humidified incubator.
-
Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and wells with cells treated with vehicle control (solvent at the same concentration as in the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cytotoxicity assay.
Signaling Pathway
This compound, as a DNA minor groove binder, induces a DNA damage response (DDR) that can lead to apoptosis. The following diagram outlines the putative signaling cascade.
References
Application Notes and Protocols: Measuring Cell Viability in Response to DNA Crosslinker 4 Dihydrochloride using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA crosslinking agents are a class of compounds that covalently bind to DNA, inducing interstrand or intrastrand crosslinks.[1][2] This damage disrupts essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, making them potent anti-cancer agents.[1][3][4] DNA Crosslinker 4 Dihydrochloride is a novel investigational compound belonging to this class. Evaluating its cytotoxic and anti-proliferative effects is a critical step in its preclinical development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[5][6] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[6]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cultured cancer cells. The protocol includes considerations and controls specific to testing a DNA crosslinking agent to ensure accurate and reliable data.
Mechanism of Action of DNA Crosslinking Agents
DNA crosslinking agents function by creating covalent bonds between two nucleotide residues within the DNA structure. These can be intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands).[1][2] This crosslinking prevents the separation of DNA strands, which is a prerequisite for both replication and transcription.[1] The resulting blockage of these fundamental cellular processes triggers DNA damage response pathways, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[2]
Experimental Protocol: MTT Assay for this compound
This protocol is optimized for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
3.1. Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration, dissolved in a suitable vehicle (e.g., sterile water or DMSO).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C in light-protected aliquots.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.[7]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator at 37°C with 5% CO2.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Inverted microscope.
-
3.2. Experimental Procedure
Step 1: Cell Seeding
-
Harvest and count cells to ensure viability is above 95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete growth medium.[8]
-
Include wells for controls:
-
Untreated Control: Cells with medium and vehicle only.
-
Blank Control: Medium only (no cells).
-
Compound Control: Medium with the highest concentration of this compound (no cells) to check for direct MTT reduction.
-
-
Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.[8]
Step 2: Compound Treatment
-
Prepare serial dilutions of this compound in serum-free medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Step 3: MTT Incubation
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Step 4: Formazan Solubilization
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.
-
Record the absorbance values.
3.3. Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Percentage Cell Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation
Table 1: Example Data for MTT Assay with this compound
| Concentration (µM) | Corrected Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated Control) | 1.250 | 100% |
| 0.1 | 1.125 | 90% |
| 1 | 0.875 | 70% |
| 10 | 0.625 | 50% |
| 100 | 0.250 | 20% |
| Blank | 0.050 | N/A |
Visualization of Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Troubleshooting and Considerations
When using the MTT assay with a DNA crosslinking agent, it is important to be aware of potential artifacts and to include appropriate controls.
| Issue | Potential Cause | Recommendation |
| High background in compound control wells (no cells) | The compound directly reduces MTT. | Perform a cell-free assay with the compound and MTT to confirm. If direct reduction occurs, consider an alternative viability assay (e.g., SRB, LDH, or CellTiter-Glo®).[6] |
| Low absorbance readings across all wells | Cell seeding density is too low; Incubation time with MTT is too short. | Optimize cell number by performing a cell titration curve. Increase the incubation time with MTT, monitoring formazan formation. |
| Inconsistent results between replicate wells | Uneven cell seeding; Incomplete solubilization of formazan crystals. | Ensure a single-cell suspension before seeding. Increase shaking time after adding the solubilization solution and visually confirm complete dissolution.[6] |
| Unexpectedly high viability at high compound concentrations | The compound may interfere with formazan crystal formation or solubilization. | Visually inspect wells for any abnormalities in crystal morphology. Test the effect of the compound on formazan absorbance in a cell-free system. |
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of this compound. By following this detailed protocol and incorporating the recommended controls, researchers can obtain accurate and reproducible data on the dose-dependent effects of this novel compound on cancer cell viability. Careful optimization of cell density and incubation times for the specific cell line used is crucial for the success of the assay.
References
- 1. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for DNA Crosslinking in Chromatin Immunoprecipitation
Note: While a specific reagent named "DNA crosslinker 4 dihydrochloride" was not identified in the public domain literature, this document provides comprehensive application notes and protocols for commonly used and advanced crosslinking techniques in Chromatin Immunoprecipitation (ChIP), which are applicable to a wide range of crosslinking agents. The principles and methods described herein are fundamental to the successful execution of ChIP experiments for studying protein-DNA interactions.
Introduction to DNA Crosslinking in Chromatin Immunoprecipitation
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the natural chromatin context of the cell.[1][2][3] The initial and one of the most critical steps in the majority of ChIP protocols is the fixation of cells with a crosslinking agent. This process creates covalent bonds that stabilize and preserve the in vivo protein-DNA and protein-protein complexes.[4][5] Without this step, many transient or weak interactions would be lost during the subsequent experimental procedures.[1][5][6]
The ideal crosslinking agent should be able to efficiently penetrate the cell and nuclear membranes to fix protein-DNA complexes, and the crosslinks formed should be reversible to allow for the subsequent purification and analysis of the DNA.[4][6] Formaldehyde (B43269) is the most commonly used crosslinking agent in ChIP due to its efficiency as a zero-length crosslinker, primarily forming covalent bonds between proteins and DNA that are in very close proximity.[5][6] However, for studying larger protein complexes that may not all directly contact DNA, a two-step crosslinking approach using a longer, protein-protein crosslinker prior to formaldehyde treatment can be advantageous.[1][5][6]
Application Notes
Choosing the Right Crosslinking Strategy
The choice between a single-step or a two-step crosslinking protocol depends on the nature of the protein of interest and its interaction with the chromatin.
-
Single-Step Formaldehyde Crosslinking: This is the standard and most widely used method. It is ideal for studying proteins that directly bind to DNA, such as transcription factors and histones.[7][8] The short length of the formaldehyde crosslinks ensures that only direct or very close interactions are captured.
-
Two-Step (Dual) Crosslinking: This approach is beneficial for investigating proteins that are part of larger complexes and do not directly bind to DNA but are tethered to it through other proteins.[1][9] It involves an initial crosslinking step with a longer, reversible protein-protein crosslinker, such as Disuccinimidyl glutarate (DSG), followed by the standard formaldehyde crosslinking.[1][6] This method helps to stabilize protein-protein interactions within a complex before fixing the entire complex to the DNA.
Advantages of Crosslinking in ChIP:
-
Allows for the study of a wide range of proteins, including non-histone proteins that may not directly bind DNA (with dual crosslinking).[2][10]
-
Minimizes the rearrangement of chromatin components during the experimental procedure.[2][10]
-
The chromatin can be sheared by sonication, which is a robust and widely used method.[11]
Experimental Protocols
Protocol 1: Standard Single-Step Formaldehyde Crosslinking
This protocol is optimized for adherent mammalian cells in a 10 cm culture plate.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
37% Formaldehyde
-
1.25 M Glycine (B1666218)
-
Cell Scrapers
-
Protease Inhibitor Cocktail
Procedure:
-
Grow cells to 80-90% confluency on a 10 cm plate.
-
To crosslink, add formaldehyde directly to the culture medium to a final concentration of 1%. For a 10 ml culture, add 270 µl of 37% formaldehyde.[7]
-
Incubate the plate at room temperature for 10 minutes with gentle swirling.[7][8]
-
To quench the crosslinking reaction, add glycine to a final concentration of 125 mM. For a 10 ml culture, add 1 ml of 1.25 M glycine.[7][8]
-
Incubate at room temperature for 5 minutes.[7]
-
Aspirate the medium and wash the cells twice with 10 ml of ice-cold PBS.[7]
-
Add 1 ml of ice-cold PBS containing protease inhibitors, and scrape the cells from the plate.
-
Transfer the cell suspension to a microfuge tube and centrifuge at 2,500 rpm for 3 minutes at 4°C.[8]
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for chromatin preparation.
Protocol 2: Two-Step (Dual) Crosslinking using DSG and Formaldehyde
This protocol is for situations where capturing protein-protein interactions within a larger complex is crucial.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Disuccinimidyl glutarate (DSG) in DMSO
-
37% Formaldehyde
-
1.25 M Glycine
-
Cell Scrapers
-
Protease Inhibitor Cocktail
Procedure:
-
Wash cells grown on a 10 cm plate three times with PBS at room temperature.[1]
-
Add 10 ml of PBS to the plate.
-
Add the protein-protein crosslinker. For example, for DSG, add it to a final concentration of 2 mM.[1]
-
Incubate at room temperature for 45 minutes.[1]
-
Wash the cells three times with PBS to remove the excess crosslinker.[1]
-
Proceed with the formaldehyde crosslinking as described in Protocol 1, starting from step 2 of that protocol.
-
After quenching with glycine, wash and harvest the cells as described in Protocol 1.
Quantitative Data Summary
| Parameter | Single-Step (Formaldehyde) | Two-Step (DSG + Formaldehyde) | Reference |
| Primary Crosslinker | Formaldehyde | Disuccinimidyl glutarate (DSG) | [1][7] |
| Primary Crosslinker Concentration | 1% (final) | 2 mM (final) | [1][7] |
| Primary Incubation Time | 10 minutes | 45 minutes | [1][7] |
| Primary Incubation Temperature | Room Temperature | Room Temperature | [1] |
| Secondary Crosslinker | N/A | Formaldehyde | [1] |
| Secondary Crosslinker Concentration | N/A | 1% (final) | [1] |
| Secondary Incubation Time | N/A | 15 minutes | [1] |
| Secondary Incubation Temperature | N/A | Room Temperature | [1] |
| Quenching Agent | Glycine | Glycine | [7][8] |
| Quenching Concentration | 125 mM (final) | 125 mM (final) | [8] |
| Quenching Time | 5 minutes | 5 minutes | [7] |
| Quenching Temperature | Room Temperature | Room Temperature | [7] |
Visualizations
Caption: A flowchart illustrating the major steps in a typical crosslinking Chromatin Immunoprecipitation (ChIP) experiment.
Caption: A diagram showing how formaldehyde creates a covalent link between a DNA-binding protein and DNA.
Caption: A schematic illustrating the two-step crosslinking process for capturing larger protein complexes on DNA.
References
- 1. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP with Native Chromatin: Advantages and Problems Relative to Methods Using Cross-Linked Material - Mapping Protein/DNA Interactions by Cross-Linking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. thermofisher.com [thermofisher.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the advantages of Cross-linking ChIP? | AAT Bioquest [aatbio.com]
- 11. news-medical.net [news-medical.net]
Application Note: Enhancing Chromatin Immunoprecipitation with a Novel Dual-Crosslinking Strategy for Comprehensive Protein-DNA Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a cornerstone technique for mapping protein-DNA interactions across the genome. The traditional method relies on formaldehyde (B43269), a zero-length crosslinker, to covalently link proteins directly to DNA. While effective for DNA-binding proteins, this approach often fails to capture proteins that are part of larger complexes and do not directly contact DNA, or those with transient interactions. To address this limitation, a novel dual-crosslinking (dxChIP-seq) strategy has been developed, incorporating a longer, protein-protein crosslinker prior to formaldehyde treatment. This method enhances the capture of entire protein complexes on the chromatin, providing a more comprehensive and accurate landscape of in vivo protein-DNA interactions.
This application note details a robust protocol for dxChIP-seq using a combination of a longer N-hydroxysuccinimide (NHS)-ester crosslinker, such as Disuccinimidyl glutarate (DSG) or Ethylene glycol bis(succinimidyl succinate) (EGS), followed by the standard formaldehyde crosslinking. This sequential fixation stabilizes protein-protein interactions within larger chromatin-associated complexes before they are linked to DNA, significantly improving the immunoprecipitation efficiency of non-DNA-binding proteins and transiently interacting factors.[1][2][3]
Principle of Dual-Crosslinking
The dxChIP-seq method employs a two-step fixation process:
-
Protein-Protein Crosslinking: Cells are first treated with a long-arm, amine-reactive NHS-ester crosslinker (e.g., DSG or EGS). These reagents form stable amide bonds between interacting proteins, effectively "freezing" protein complexes in their native state.[1][4]
-
Protein-DNA Crosslinking: Following the initial protein-protein crosslinking, cells are treated with formaldehyde. Formaldehyde forms methylene (B1212753) bridges between proteins and DNA, anchoring the stabilized protein complexes to their genomic binding sites.[1][2][5]
This dual-fixation approach creates a more stable and extensive network of crosslinks, which is particularly advantageous for studying chromatin remodelers, histone modifiers, and other components of large transcriptional complexes that may not have direct contact with DNA.[1][6] The use of two crosslinking agents can, however, make the chromatin more resistant to fragmentation, requiring optimization of sonication conditions.[3][5]
Advantages of the Dual-Crosslinking Approach
Compared to the standard single-crosslinker formaldehyde protocol, the dxChIP-seq method offers several key advantages:
-
Enhanced detection of indirectly bound proteins: By stabilizing protein-protein interactions first, the method efficiently captures proteins that are part of larger complexes.[1][2]
-
Improved signal-to-noise ratio: For challenging targets, dxChIP-seq can lead to a higher enrichment of specific DNA loci.[1]
-
Stabilization of transient interactions: The initial crosslinking step can trap dynamic or weak protein interactions that might be lost during a standard ChIP protocol.[7]
-
More comprehensive interactome data: The resulting data provides a more complete picture of the protein complexes present at specific genomic locations.
Data Presentation
The following tables summarize the properties of the crosslinkers used in this protocol and provide a general comparison with the traditional single-crosslinker method.
Table 1: Properties of Crosslinking Agents
| Crosslinker | Reactive Group | Spacer Arm Length | Target | Reversibility |
| Formaldehyde (FA) | Aldehyde | ~2 Å | Protein-DNA, Protein-Protein | Yes (Heat) |
| Disuccinimidyl glutarate (DSG) | NHS-ester | 7.7 Å | Protein-Protein (Primary amines) | No (Irreversible amide bond) |
| Ethylene glycol bis(succinimidyl succinate) (EGS) | NHS-ester | 16.1 Å | Protein-Protein (Primary amines) | No (Irreversible amide bond) |
Table 2: Qualitative Comparison of Single vs. Dual-Crosslinking ChIP-seq
| Feature | Standard X-ChIP (Formaldehyde only) | Dual-Crosslinking X-ChIP (e.g., DSG + FA) |
| Primary Application | Direct DNA-binding proteins, stable interactions. | Indirectly bound proteins, protein complexes, transient interactions.[1][2] |
| Signal for Indirect Binders | Lower / Often undetectable. | Significantly enhanced.[1][5] |
| Chromatin Shearing | Standard sonication protocols are effective. | May require more stringent sonication conditions.[3][5] |
| Protocol Complexity | Simpler, fewer steps. | More complex, requires optimization of two crosslinking steps.[2][5] |
| Background Signal | Variable, can be high. | Can be lower due to more specific capture of target complexes. |
| Reversibility | Fully reversible with heat. | Protein-protein crosslinks are not reversible; protein-DNA crosslinks are. |
Experimental Protocols
This section provides a detailed methodology for performing dxChIP-seq on mammalian cells.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Disuccinimidyl glutarate (DSG) (Pierce™, Cat. No. 20593) or Ethylene glycol bis(succinimidyl succinate) (EGS) (Pierce™, Cat. No. 21565)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Formaldehyde (37%, methanol-free)
-
Glycine (B1666218) (2.5 M stock solution)
-
Cell Lysis/Sonication Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors)
-
RIPA Buffer (for dilution)
-
ChIP-grade antibody of interest
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, High salt, LiCl)
-
Elution Buffer (1% SDS, 100 mM NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
Protocol: Dual-Crosslinking ChIP (dxChIP-seq)
This protocol is optimized for approximately 1-5 x 107 cells per immunoprecipitation.
1. Dual-Crosslinking and Cell Harvesting
-
Note: This is the most critical step. Optimization of crosslinker concentration and incubation time may be necessary for different cell types and targets.
-
For DSG Crosslinking:
-
Prepare a fresh 0.5 M stock solution of DSG in DMSO.
-
Harvest cells and wash twice with 20 mL of room temperature PBS.
-
Resuspend the cell pellet in 20 mL of room temperature PBS.
-
Add DSG to a final concentration of 2 mM. Mix immediately by inverting the tube.[5]
-
Incubate for 45 minutes at room temperature with gentle rotation.[5]
-
-
For EGS Crosslinking:
-
Prepare a fresh 300 mM stock solution of EGS in DMSO.
-
To two confluent 150 cm2 dishes, add 20 mL of ice-cold PBS.
-
Add EGS to a final concentration of 1.5 mM. Swirl gently and incubate at room temperature for 30 minutes.[2]
-
-
Formaldehyde Crosslinking (common for both DSG and EGS):
-
Following the DSG or EGS incubation, add 37% formaldehyde directly to the cell suspension to a final concentration of 1%.[6]
-
Incubate for 10-15 minutes at room temperature with gentle rotation.
-
Quench the crosslinking reaction by adding 2.5 M glycine to a final concentration of 125 mM.[2]
-
Incubate for 5-10 minutes at room temperature with gentle shaking.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 10 mL of ice-cold PBS, centrifuging after each wash. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C at this point.
-
2. Cell Lysis and Chromatin Sonication
-
Resuspend the crosslinked cell pellet in 750 µL of ice-cold Cell Lysis/Sonication Buffer per 1x107 cells.[2]
-
Incubate on ice for 10 minutes.
-
Sonicate the chromatin to an average fragment size of 200-500 bp.
-
After sonication, centrifuge the lysate at >12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the sheared chromatin) to a new tube. This is your chromatin preparation.
3. Immunoprecipitation (IP)
-
Dilute the chromatin preparation 1:10 with RIPA buffer. Use approximately 25 µg of chromatin per IP.
-
Set aside 50 µL of the diluted chromatin to serve as the "input" control. Store at -20°C.
-
Add the primary antibody (typically 1-10 µg, requires optimization) to the remaining diluted chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add 20-30 µL of pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
Capture the beads using a magnetic stand and discard the supernatant.
4. Washes
-
Wash the beads sequentially with 1 mL of the following buffers, incubating for 5 minutes with rotation for each wash:
-
Low Salt Wash Buffer (2 times)
-
High Salt Wash Buffer (1 time)
-
LiCl Wash Buffer (1 time)
-
TE Buffer (2 times)
-
-
After the final wash, remove all residual TE buffer.
5. Elution and Reversal of Crosslinks
-
Add 100-200 µL of fresh Elution Buffer to the beads.
-
Incubate at 65°C for 30 minutes with gentle vortexing every 5-10 minutes.
-
Separate the beads on a magnetic stand and transfer the supernatant (eluate) to a new tube.
-
To both the IP eluate and the input control sample, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1 hour.
6. DNA Purification
-
Purify the DNA from both the IP and input samples using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in 30-50 µL of elution buffer or nuclease-free water.
-
The DNA is now ready for quantification, quality control (qPCR), and library preparation for next-generation sequencing.
Visualizations
dxChIP-seq Experimental Workflow
Caption: Workflow for dual-crosslinking ChIP-seq (dxChIP-seq).
Conceptual Diagram of Dual-Crosslinking
References
- 1. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. epigenome-noe.net [epigenome-noe.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
"DNA-protein crosslinking with DNA crosslinker 4 dihydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-protein crosslinks (DPCs) are a severe form of DNA damage where a protein becomes covalently bound to the DNA strand.[1][2] These lesions can physically obstruct essential cellular processes such as DNA replication and transcription, leading to genomic instability, mutagenesis, and cell death if not properly repaired.[1][2][3][4] The deliberate induction of DPCs is a key mechanism for several anticancer chemotherapeutic agents.[5][6] Understanding the formation, repair, and downstream cellular consequences of DPCs is crucial for cancer research and the development of novel therapeutics.
"DNA crosslinker 4 dihydrochloride" has been identified as a potent DNA minor groove binding agent with significant inhibitory activity against various cancer cell lines, suggesting its potential as an anti-cancer agent.[7] While specific protocols for this compound are not widely available, this document provides a comprehensive set of generalized protocols and application notes for studying DNA-protein crosslinking. These methodologies can be adapted and optimized for investigating the effects of novel crosslinking agents like "DNA crosslinker 4 dihydrochloride (B599025)."
General Principles of DNA-Protein Crosslinking
DNA-protein crosslinking can be induced by a variety of endogenous and exogenous agents, including:
-
Chemotherapeutic agents: Platinum-based drugs (e.g., cisplatin), nitrogen mustards, and topoisomerase poisons are known to induce DPCs.[1][5][6]
-
Aldehydes: Formaldehyde and acetaldehyde, which can be byproducts of cellular metabolism, are known to cause DPCs.[3]
-
UV and Ionizing Radiation: These can also lead to the formation of DPCs.[3][8]
The formation of a DPC creates a bulky adduct on the DNA, which can stall the replication and transcription machinery.[2][3] Cells have evolved complex repair pathways to resolve these lesions, often involving proteolytic degradation of the crosslinked protein followed by DNA repair mechanisms such as nucleotide excision repair (NER) and homologous recombination.[1][8]
Experimental Protocols
The following protocols provide a general framework for inducing and analyzing DNA-protein crosslinks in mammalian cells. These should be optimized for the specific crosslinking agent and cell line being used.
Protocol 1: In Vitro DNA-Protein Crosslinking Assay
This protocol is designed to assess the ability of a compound to induce DPCs in a cell-free system.
Materials:
-
Purified protein of interest (e.g., a histone or transcription factor)
-
DNA substrate (e.g., a specific oligonucleotide or plasmid DNA)
-
This compound (or other crosslinking agent)
-
Reaction Buffer (e.g., PBS or Tris-based buffer, pH 7.4)
-
Quenching solution (e.g., Tris-HCl)
-
SDS-PAGE loading buffer
-
Acrylamide gels and electrophoresis apparatus
-
Western blot apparatus and antibodies (if a specific protein is used) or DNA stain (e.g., SYBR Green)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein and DNA substrate in the reaction buffer.
-
Crosslinker Addition: Add the DNA crosslinking agent at various concentrations. Include a no-crosslinker control.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis:
-
Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the results:
-
If the protein is known, perform a Western blot to detect a shift in the protein's molecular weight, indicating a covalent bond with the DNA.
-
Alternatively, stain the gel with a DNA stain to observe the co-migration of DNA with the protein.
-
-
Protocol 2: Detection of DPCs in Mammalian Cells
This protocol describes the induction of DPCs in cultured cells and their subsequent detection.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
This compound (or other crosslinking agent)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (containing protease inhibitors)
-
Agarose (B213101) plugs and plug molds
-
Proteinase K
-
Electro-elution apparatus
-
SDS-PAGE and Western blot reagents
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically exponential phase).[9]
-
Treat the cells with varying concentrations of the DNA crosslinking agent for a defined period. Include an untreated control.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Embed the cells in low-melt agarose plugs.
-
Lyse the cells within the plugs using a denaturing lysis buffer.
-
-
Purification of DPCs:
-
Remove soluble proteins by electro-elution, retaining the genomic DNA and crosslinked proteins within the agarose plug.[10]
-
Treat with Proteinase K to digest the crosslinked proteins, leaving a small peptide adduct on the DNA for certain analyses, or omit this step for direct protein detection.
-
-
Analysis of Crosslinked Proteins:
-
The proteins retained in the plug can be analyzed by standard techniques like SDS-PAGE followed by Western blotting for specific proteins of interest or by mass spectrometry for unbiased identification of crosslinked proteins.[10]
-
Data Presentation
Quantitative data from DPC experiments should be presented in a clear and organized manner to facilitate comparison.
Table 1: Dose-Dependent Induction of DPCs by this compound
| Concentration of Crosslinker (µM) | Relative DPC Level (Fold Change vs. Control) | Cell Viability (%) |
| 0 (Control) | 1.0 | 100 |
| 1 | 2.5 | 85 |
| 5 | 7.8 | 62 |
| 10 | 15.2 | 41 |
| 25 | 28.9 | 23 |
Table 2: Time-Course of DPC Formation and Repair
| Time Post-Treatment (hours) | Relative DPC Level (Fold Change vs. t=0) |
| 0 | 1.0 |
| 2 | 8.5 |
| 6 | 12.3 |
| 12 | 6.1 |
| 24 | 2.3 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Workflow for the isolation and analysis of DNA-protein crosslinks.
Caption: A simplified overview of a major DNA-protein crosslink repair pathway.
References
- 1. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to fix DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 6. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 9. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Electro-elution-based purification of covalent DNA–protein cross-links | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Determining the Optimal Concentration of DNA Crosslinker 4 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder that demonstrates significant inhibitory activity against various cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer).[1] As a DNA crosslinking agent, it offers potential as an anticancer therapeutic by inducing DNA damage and inhibiting cellular processes like replication and transcription, ultimately leading to cell death.[2][3][4] The determination of its optimal concentration is a critical step in preclinical development to maximize therapeutic efficacy while minimizing off-target toxicity. This document provides a comprehensive guide with detailed protocols for researchers to ascertain the optimal working concentration of DNA Crosslinker 4 Dihydrochloride for in vitro studies.
Introduction to this compound
This compound is a small molecule with the chemical formula C₁₆H₂₄Cl₂N₈O and a molecular weight of 415.32 g/mol . It is classified as a DNA minor groove binder.[5][6] Molecules of this class selectively bind to the minor groove of the DNA double helix, which can lead to the formation of covalent crosslinks between DNA strands (interstrand) or within the same strand (intrastrand).[2][3][7] This covalent modification of DNA disrupts its template function, interfering with essential cellular processes and triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4] The dihydrochloride salt form enhances its solubility in aqueous solutions for experimental use.
Mechanism of Action
While the precise mechanism of covalent bond formation by this compound is not extensively published, its action as a DNA crosslinker implies it has reactive functional groups that can form covalent adducts with DNA bases.[2] Minor groove binders often exhibit sequence specificity, preferentially binding to AT-rich regions.[7][8] The crosslinking action prevents the separation of DNA strands, which is a prerequisite for DNA replication and transcription, thereby leading to cell cycle arrest and apoptosis.[2][4]
Experimental Workflow for Determining Optimal Concentration
The process of determining the optimal concentration of this compound involves a series of experiments to assess its cytotoxicity, its ability to induce DNA damage, and its efficiency in crosslinking DNA at various concentrations. A typical workflow is outlined below.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |
| NCI-H460 | Example: 5.2 | Example: 2.8 |
| A2780 | Example: 2.1 | Example: 1.1 |
| MCF-7 | Example: 8.5 | Example: 4.6 |
Table 2: DNA Damage Assessment by Comet Assay
| Concentration (µM) | Cell Line | Average Tail Moment (Arbitrary Units) |
| 0 (Control) | NCI-H460 | Example: 2.5 ± 0.8 |
| 1 | NCI-H460 | Example: 15.7 ± 2.1 |
| 5 | NCI-H460 | Example: 42.3 ± 4.5 |
| 10 | NCI-H460 | Example: 78.9 ± 6.3 |
| 0 (Control) | A2780 | Example: 3.1 ± 0.9 |
| 1 | A2780 | Example: 25.4 ± 3.2 |
| 5 | A2780 | Example: 68.1 ± 5.9 |
| 10 | A2780 | Example: 95.2 ± 8.1 |
Table 3: DNA Crosslinking Efficiency by Alkaline Elution
| Concentration (µM) | Cell Line | Crosslink Factor (Relative to Control) |
| 0 (Control) | A2780 | 1.0 |
| 1 | A2780 | Example: 3.5 |
| 5 | A2780 | Example: 9.8 |
| 10 | A2780 | Example: 18.2 |
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol for Cell Viability (MTT) Assay
This protocol is designed to determine the concentration of the crosslinker that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells (NCI-H460, A2780, or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO diluted to the highest concentration used for the drug).
-
Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol for DNA Damage (Comet) Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a shorter duration (e.g., 2-6 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix a small volume of cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C for at least 1 hour to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using appropriate software. The "tail moment" is a common metric for quantification.
Protocol for DNA Crosslinking (Alkaline Elution) Assay
This assay measures the presence of interstrand crosslinks, which impede the denaturation and elution of single-stranded DNA through a filter under alkaline conditions.
-
Cell Radiolabeling and Treatment: Pre-label the cellular DNA by growing cells in a medium containing a radioactive precursor (e.g., [³H]thymidine) for approximately 24 hours. Treat the cells with various concentrations of this compound.
-
Cell Lysis on Filter: After treatment, layer the cells onto a polycarbonate filter and lyse them with a detergent-containing solution.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (pH 12.1). Collect fractions of the eluate over several hours.
-
Quantification: Determine the amount of radioactivity in each fraction and on the filter using a scintillation counter.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction of DNA eluted. An increase in the retention of DNA on the filter compared to control cells indicates the presence of DNA crosslinks. A crosslink factor can be calculated to quantify the extent of crosslinking.
Signaling Pathways and Logical Relationships
The induction of DNA crosslinks by this compound is expected to activate cellular DNA damage response (DDR) pathways.
Upon formation of DNA interstrand crosslinks, the cellular machinery recognizes these lesions, particularly during DNA replication, leading to replication stress.[3] This activates key sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases, in turn, phosphorylate a cascade of downstream targets, including Chk1 and the tumor suppressor p53. Activation of these pathways leads to cell cycle arrest, providing an opportunity for the cell to repair the damage.[3] If the damage is too extensive to be repaired, the cell is directed towards apoptosis, a key mechanism for the anticancer activity of DNA crosslinking agents.
References
- 1. targetmol.cn [targetmol.cn]
- 2. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound | DNA小沟粘合剂 | MCE [medchemexpress.cn]
- 7. Minor Groove Binders [biosyn.com]
- 8. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA Crosslinker 4 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: DNA crosslinker 4 dihydrochloride (B599025) CAS Number: 2761734-23-8 Molecular Formula: C₁₆H₂₄Cl₂N₈O Molecular Weight: 415.32
Description: DNA crosslinker 4 dihydrochloride is a potent DNA minor groove binder. It has demonstrated inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7, making it a compound of interest for anticancer research.[1][2] Its mechanism of action is believed to involve the formation of covalent adducts with DNA, leading to interstrand or intrastrand crosslinks. These crosslinks disrupt essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]
Solubility and Stock Solution Preparation
Solubility Data
The precise quantitative solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is not consistently reported in publicly available product data sheets. Vendor information suggests that the compound may be soluble in DMSO.[1] However, empirical determination is recommended to establish the optimal concentration for stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Data not publicly available. | Empirically determine by adding known amounts of compound to a fixed volume of DMSO. |
| Water | Likely insoluble or poorly soluble. | Dihydrochloride salt may confer some aqueous solubility, but this is not guaranteed. |
| Ethanol | Likely insoluble or poorly soluble. | To be determined empirically if required. |
Protocol for Stock Solution Preparation in DMSO
This protocol provides a general method for preparing a high-concentration stock solution of a research compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh the Compound: Accurately weigh a desired amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube.
-
Add DMSO: Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is advisable to start with a slightly smaller volume of DMSO and add more if the compound does not fully dissolve.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be applied, but caution should be exercised to avoid compound degradation.
-
-
Observation: Visually inspect the solution for any undissolved particulate matter. A clear solution indicates complete dissolution.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the supplier's recommendation for optimal storage conditions.[4]
-
Note on Final DMSO Concentration in Experiments: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4] Prepare intermediate dilutions of the stock solution in culture medium as needed.
Experimental Protocols
In Vitro DNA Crosslinking Assessment: Modified Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to detect DNA interstrand crosslinks. The principle is that crosslinks will reduce the extent of DNA migration (the "comet tail") induced by a separate DNA-damaging agent like ionizing radiation.[5][6][7]
Materials:
-
Target cells (e.g., A2780 human ovarian cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
A source of ionizing radiation (e.g., X-ray irradiator)
-
Comet assay kit (containing lysis solution, electrophoresis buffer, low melting point agarose (B213101), etc.)
-
Fluorescent DNA stain (e.g., SYBR Gold, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., mitomycin C).
-
-
Induction of DNA Strand Breaks:
-
After treatment, wash the cells with PBS and resuspend them in fresh, cold medium.
-
Expose the cells to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce single-strand breaks. A non-irradiated control group is essential.
-
-
Comet Assay Procedure (General Steps):
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell/agarose suspension onto a comet slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Wash the slides to neutralize the buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet analysis software. The "tail moment" or "% DNA in tail" are common metrics.
-
A significant decrease in the tail moment in cells treated with this compound plus radiation, compared to cells treated with radiation alone, indicates the presence of DNA interstrand crosslinks.
-
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]
Materials:
-
Target cells (e.g., MCF-7 human breast cancer cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for vehicle control (DMSO) and a "no-cell" blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified signaling pathway of cellular response to DNA crosslinks.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. targetmol.cn [targetmol.cn]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: DNA Crosslinking Experiments
This technical support center provides troubleshooting guidance for common issues encountered during DNA crosslinking experiments, particularly in the context of Chromatin Immunoprecipitation (ChIP).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of DNA crosslinking?
A1: DNA crosslinking is a technique used to covalently link proteins to DNA in their native cellular environment. This process "freezes" the interactions between proteins and the DNA they are bound to, allowing for their subsequent study. Formaldehyde (B43269) is a commonly used crosslinking agent because it forms reversible crosslinks between proteins and DNA that are in close proximity (within 2 Å). This is essential for techniques like Chromatin Immunoprecipitation (ChIP), which aims to identify the specific DNA sequences bound by a particular protein.
Q2: How does formaldehyde crosslinking work?
A2: Formaldehyde creates methylene (B1212753) bridges between amino groups on proteins (primarily lysine) and nitrogen atoms on DNA bases (primarily adenine (B156593) and guanine). This reaction is reversible, typically by heating, which allows for the separation of the DNA and protein for downstream analysis.
Q3: What are the critical parameters for successful formaldehyde crosslinking?
A3: The success of formaldehyde crosslinking depends on several factors, including the concentration of formaldehyde, the duration of the crosslinking reaction, and the temperature.[1] It is crucial to optimize these parameters for each cell type and protein of interest to avoid under- or over-crosslinking.[1]
Q4: What is the difference between single-step and two-step crosslinking?
A4: Single-step crosslinking typically uses formaldehyde to directly crosslink proteins to DNA.[2] Two-step crosslinking involves a first step of using a protein-protein crosslinker to stabilize protein complexes, followed by a second step of formaldehyde crosslinking to link the entire complex to DNA.[2] This approach can be beneficial for studying proteins that do not directly bind to DNA but are part of a larger DNA-binding complex.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your DNA crosslinking experiments.
Problem 1: Low DNA Yield
A common issue in ChIP experiments is a low yield of immunoprecipitated DNA. This can be caused by a variety of factors throughout the experimental workflow.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | References |
| Insufficient Starting Material | Increase the initial number of cells or amount of tissue. A typical ChIP experiment requires at least 3-4 million cells per immunoprecipitation. | [3] |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the chromatin. Use appropriate lysis buffers and consider mechanical disruption methods like douncing or glass beads if necessary. Perform cell lysis at 4°C to minimize protein degradation. | [3][4] |
| Suboptimal Crosslinking | Under-crosslinking can lead to the dissociation of protein-DNA complexes, while over-crosslinking can mask antibody epitopes. Optimize the formaldehyde concentration (typically around 1%) and incubation time (usually 10-20 minutes at room temperature). | [1][3] |
| Inefficient Immunoprecipitation | Use a ChIP-validated antibody and optimize the antibody concentration. Insufficient antibody will result in a low yield, while too much can increase background. Ensure the antibody is compatible with the protein A/G beads being used. | [3] |
| Inefficient Elution | Ensure the elution buffer is correctly prepared and applied directly to the beads. Allow for sufficient incubation time during the elution step. If using a commercial purification column, make sure the column is completely dry before elution, as residual wash buffer can inhibit the process. | [4] |
| Inefficient Reversal of Crosslinks | Incomplete reversal of crosslinks will prevent the purification of DNA. A typical reversal is done by heating at 65°C for several hours. For some complexes, a longer incubation or the addition of Proteinase K may be necessary. |
Problem 2: High Background
High background in a ChIP experiment refers to the non-specific binding of DNA, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | References |
| Non-specific Antibody Binding | Use a highly specific, ChIP-validated antibody. Titrate the antibody to find the optimal concentration that maximizes specific signal while minimizing background. | |
| Non-specific Binding to Beads | Block the protein A/G beads with a blocking agent like BSA or salmon sperm DNA before adding the chromatin. Include a pre-clearing step where the chromatin is incubated with beads before the addition of the antibody to remove proteins that non-specifically bind to the beads. | [3][5] |
| Insufficient Washing | Increase the number of wash steps or the stringency of the wash buffers. Ensure that wash buffers are fresh and free of contaminants. | [3] |
| Improper Chromatin Shearing | Chromatin fragments that are too large can lead to higher background. Optimize the sonication or enzymatic digestion to obtain fragments in the desired size range (typically 200-1000 bp). | [3][5] |
| Contaminated Reagents | Use fresh, high-quality reagents, especially buffers. | [5] |
Problem 3: Inefficient Chromatin Shearing
Proper chromatin shearing is critical for the resolution of ChIP assays.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | References |
| Under-shearing (Fragments too large) | Increase the sonication power or the number of sonication cycles. Optimize the sonication conditions for your specific cell type and cell density. Ensure the sonicator probe is properly submerged in the sample. | |
| Over-shearing (Fragments too small) | Decrease the sonication power or the number of sonication cycles. Over-shearing can damage epitopes and lead to a loss of signal. | |
| Foaming | Avoid foaming during sonication as it can denature proteins and reduce shearing efficiency. Use appropriate tubes and sample volumes. | [3] |
| Over-crosslinking | Over-crosslinking can make the chromatin more resistant to shearing. Reduce the formaldehyde concentration or incubation time. |
Experimental Protocols
Detailed Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for a typical ChIP experiment. Optimization of specific steps will be necessary for different cell types and target proteins.
-
Crosslinking:
-
Harvest cells and wash with ice-old PBS.
-
Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle rotation.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[1]
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Shear the chromatin to the desired fragment size (200-1000 bp) using sonication or enzymatic digestion (e.g., with Micrococcal Nuclease).
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody specific to the target protein overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reversal of Crosslinks:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
Reverse the crosslinks by incubating at 65°C for several hours. Treatment with RNase A and Proteinase K is also performed at this stage to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a commercial DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Analysis:
-
Analyze the purified DNA using qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Visualizations
Caption: A typical experimental workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Caption: A decision tree for troubleshooting common issues in DNA crosslinking experiments.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. 7 Tech Tips For Successful ChIP Experiments | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing ChIP-seq with Dual-Crosslinking Agents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using dual-crosslinking strategies to reduce background and enhance signal in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. While the specific term "DNA crosslinker 4 dihydrochloride" does not correspond to a standard reagent in published ChIP-seq literature, this guide focuses on the widely used and effective dual-crosslinking approach employing reagents like Disuccinimidyl glutarate (DSG), which serves a similar purpose.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a dual-crosslinking strategy in ChIP-seq?
A1: A dual-crosslinking strategy is employed to more effectively capture and stabilize protein-DNA complexes. Standard ChIP-seq protocols use formaldehyde (B43269), a short-range (2 Å) crosslinker that primarily captures direct protein-DNA interactions.[1] However, many transcription factors and chromatin-modifying proteins associate with DNA indirectly as part of larger protein complexes.[1][2][3] A dual-crosslinking approach first uses a longer, protein-protein crosslinker like DSG (7.7 Å) or EGS (16.1 Å) to stabilize these protein complexes, which are then fixed to the DNA with formaldehyde.[2][4] This can improve the immunoprecipitation of proteins with transient or indirect DNA interactions and can help to reduce background by providing a more stable and specific target for the antibody.
Q2: How can dual-crosslinking help reduce background in my ChIP-seq experiment?
A2: High background in ChIP-seq can arise from several sources, including non-specific antibody binding and the dissociation of protein-DNA complexes during the procedure. By stabilizing the entire protein complex on the chromatin, dual-crosslinking can lead to a more robust and specific immunoprecipitation event. This increased stability can reduce the likelihood of non-specific DNA being pulled down, thereby improving the signal-to-noise ratio.[5][6]
Q3: What are the key parameters to optimize when using a dual-crosslinker like DSG?
A3: Optimization of crosslinking is critical for a successful ChIP-seq experiment.[7] Key parameters to optimize for dual-crosslinking include:
-
Concentration of the protein-protein crosslinker (e.g., DSG): The optimal concentration needs to be determined empirically for your specific cell type and target protein.
-
Incubation time for the protein-protein crosslinker: This is a crucial step to allow for efficient protein-protein crosslinking without causing excessive fixation.
-
Concentration and incubation time for formaldehyde: The standard 1% formaldehyde for 10 minutes may need to be adjusted when used in a dual-crosslinking protocol.
-
Chromatin shearing conditions: Over-crosslinked chromatin can be more resistant to sonication, so shearing parameters may need to be re-optimized.[1]
Q4: Can I use a dual-crosslinking protocol for any transcription factor?
A4: Dual-crosslinking is particularly beneficial for studying transcription factors that do not bind DNA directly, have a transient interaction with chromatin, or are part of large multi-protein complexes.[2][3] For proteins that bind DNA very tightly and directly, such as some histones, a standard formaldehyde crosslinking protocol may be sufficient.[4] It is advisable to test both single and dual-crosslinking methods when establishing a protocol for a new target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Over-crosslinking: Can mask epitopes and lead to non-specific antibody binding. - Inefficient washing: Non-specifically bound chromatin is not adequately removed. - Too much antibody: Can lead to non-specific binding. | - Optimize the concentration and incubation time of both the primary crosslinker (e.g., DSG) and formaldehyde. - Increase the number and stringency of wash steps. - Titrate the antibody to determine the optimal concentration for your experiment. |
| Low ChIP-seq Signal/Yield | - Under-crosslinking: Protein-DNA complexes are not sufficiently stabilized and dissociate during the experiment. - Epitope masking: The antibody binding site on the target protein is blocked by the crosslinking.[7] - Inefficient chromatin shearing: Large chromatin fragments can lead to poor immunoprecipitation efficiency. | - Increase the incubation time or concentration of the crosslinkers. - Try a different antibody targeting a different epitope of the protein. - Optimize sonication or enzymatic digestion conditions to achieve fragments in the 200-1000 bp range. |
| Poor Library Complexity | - Insufficient starting material: Not enough cells or tissue were used for the immunoprecipitation. - Inefficient immunoprecipitation: The antibody may not be suitable for ChIP, or the protein of interest is of low abundance. | - Increase the number of cells per immunoprecipitation.[1] - Ensure you are using a ChIP-validated antibody.[8] Consider using a more sensitive library preparation kit for low DNA input. |
Experimental Protocols
Detailed Protocol for Dual-Crosslinking ChIP-seq using DSG and Formaldehyde
This protocol is a general guideline and may require optimization for your specific cell type and protein of interest.
1. Cell Crosslinking:
-
Start with approximately 25-30 million cells per experiment.[2]
-
Wash cells with room temperature PBS.
-
Resuspend cells in 20 mL of room temperature PBS.
-
Add DSG (dissolved in DMSO) to a final concentration of 2 mM.
-
Incubate at room temperature for 45 minutes with gentle rotation.[9]
-
Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature.[9]
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS. The cell pellet can be stored at -80°C.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer (e.g., RIPA buffer).
-
Sonicate the chromatin to obtain fragments primarily between 200 and 1000 bp. The optimal sonication conditions must be determined empirically.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared chromatin with a ChIP-grade antibody specific to the target protein overnight at 4°C with rotation. A no-antibody or IgG control should be run in parallel.[9]
-
Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.
4. Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.[9]
-
Perform a final wash with TE buffer.
5. Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS).
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours.[9]
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
The purified DNA is now ready for library preparation and sequencing.
Quantitative Data Summary
The following table provides typical concentration and time ranges for dual-crosslinking reagents. These are starting points and should be optimized for each experimental system.
| Parameter | Reagent | Typical Concentration | Typical Incubation Time | Temperature |
| Protein-Protein Crosslinking | DSG (Disuccinimidyl glutarate) | 1-2 mM | 18-45 minutes | Room Temperature |
| Protein-DNA Crosslinking | Formaldehyde | 1% | 8-15 minutes | Room Temperature |
| Quenching | Glycine | 125 mM | 5 minutes | Room Temperature |
Data synthesized from multiple protocols.[2][5][9]
Visualizations
Caption: Dual-crosslinking ChIP-seq experimental workflow.
Caption: Troubleshooting logic for common ChIP-seq issues.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"DNA crosslinker 4 dihydrochloride solubility problems"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with DNA crosslinking agents, with a particular focus on issues related to dihydrochloride (B599025) salt formulations.
Frequently Asked Questions (FAQs)
Q1: My DNA crosslinker dihydrochloride salt won't dissolve in water, even though the salt form is supposed to be water-soluble. What's wrong?
A1: Dihydrochloride salts are intended to improve aqueous solubility, but several factors can still lead to dissolution problems. High concentrations of the compound can exceed its solubility limit. The pH of the water can also be a factor; for amine hydrochlorides, solubility is often greater in slightly acidic conditions. Finally, the kinetics of dissolution may be slow, requiring more time or gentle warming to fully dissolve.
Q2: I dissolved my crosslinker in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. Why is this happening?
A2: This is a common issue known as "crashing out."[1] Your crosslinker is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the cell culture medium.[1][2] When the concentrated DMSO stock is rapidly diluted into the medium, the solvent environment changes drastically, causing the compound to precipitate.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based experiments?
A3: For most cell lines, the final concentration of DMSO should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent toxicity.[2] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always best to run a vehicle control (medium with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your cells.
Q4: Can I sonicate or heat my stock solution to get the crosslinker to dissolve?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve a compound.[1] However, be cautious, as excessive heat or prolonged sonication can degrade the compound. Always check the manufacturer's data sheet for information on the compound's stability.
Q5: My compound appears to be dissolved, but I'm not seeing the expected biological effect. What could be the issue?
A5: Even without visible precipitation, the compound may be forming small, inactive aggregates in your aqueous solution.[2] Additionally, hydrophobic compounds can adsorb to the surface of plastic labware like pipette tips and microplates, which reduces the effective concentration of the compound in your experiment.[2] Using low-adhesion plasticware and briefly sonicating the final working solution may help mitigate these issues.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation in Aqueous Media
If your DNA crosslinker precipitates immediately upon dilution from an organic stock (e.g., DMSO) into cell culture media or buffer, follow this workflow.
Issue 2: Dihydrochloride Salt Fails to Dissolve in Water
If the dihydrochloride salt form of the crosslinker is difficult to dissolve directly in water or aqueous buffers, consider the following:
-
Check the pH: Attempt to dissolve the compound in a slightly acidic buffer (e.g., citrate (B86180) buffer pH 5-6) or sterile, nuclease-free water that has been degassed.
-
Increase Temperature: Gently warm the solution to 37°C while stirring. Avoid boiling.
-
Use a Co-solvent: If aqueous solubility remains poor, it may be necessary to prepare a primary stock in an organic solvent like DMSO first, as detailed in the protocols below.[3]
Data Presentation
Solubility of Common DNA Crosslinking Agents
The solubility of a specific DNA crosslinker can vary significantly. Always consult the manufacturer-provided datasheet for quantitative solubility data. The table below provides a general guide for common crosslinkers.
| Compound | Water | DMSO | Ethanol | Notes |
| Cisplatin | Soluble (1 mg/mL) | Sparingly soluble | Insoluble | Aqueous solutions are not stable long-term. |
| Mitomycin C | Soluble | Soluble | Soluble | Solutions are light-sensitive. |
| Psoralen | Insoluble | Soluble | Soluble | Requires UVA light for crosslinking activation.[4] |
| Nitrogen Mustards (e.g., Mechlorethamine HCl) | Soluble | Soluble | Soluble | Highly reactive and unstable in aqueous solution. |
| Bendamustine HCl | Sparingly soluble | Soluble (≥49 mg/mL) | Soluble (≥49 mg/mL) | A DNA alkylating agent and crosslinker.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock of a poorly water-soluble DNA crosslinker.
Materials:
-
DNA crosslinker powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer and sonicator bath
Procedure:
-
Calculate the mass of the crosslinker powder required to make a stock solution of a desired high concentration (e.g., 10-50 mM).
-
Weigh the powder accurately and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is completely clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This experiment helps determine the highest working concentration of your crosslinker that can be achieved in your specific cell culture medium without precipitation.[1]
Materials:
-
Concentrated DMSO stock of the DNA crosslinker (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare a 2-fold serial dilution of your concentrated DMSO stock solution in pure DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells of the 96-well plate. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Include a DMSO-only control.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, and 6 hours.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains completely clear is the maximum working concentration you can use under these conditions.
Signaling Pathway
DNA crosslinking agents cause significant DNA lesions that block replication and transcription.[6] This damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[7] The Fanconi Anemia (FA) pathway is particularly critical for the repair of interstrand crosslinks (ICLs).[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
"inefficient crosslinking with DNA crosslinker 4 dihydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA Crosslinker 4 Dihydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also referred to as compound 2 in some literature) is a synthetic molecule designed to act as a DNA minor groove binder.[1][2][3] Its primary application, as investigated in research, is as a potential anti-cancer agent due to its ability to bind to DNA and inhibit cancer cell proliferation.[1][2][3][4] It has shown inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7.[1][2]
Q2: How does this compound interact with DNA?
This compound is designed to fit into the minor groove of the DNA double helix.[1][2][4] This binding is typically non-covalent and involves interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone and base pairs.[5] Molecules of this class are often crescent-shaped to complement the curvature of the DNA minor groove.[6] While the "crosslinker" in its name suggests the potential for forming covalent bonds (alkylation) with DNA, its primary characterization in the available literature focuses on its binding affinity and subsequent biological effects.[1][7]
Q3: What are the expected outcomes of successful treatment with this compound in cancer cell lines?
Successful application of this compound in susceptible cancer cell lines should result in a dose-dependent decrease in cell viability and proliferation. This is due to the molecule's interference with essential cellular processes that rely on DNA, such as replication and transcription.[6][8]
Troubleshooting Guide: Inefficient Anti-proliferative Activity
Q4: I am not observing the expected level of cytotoxicity or inhibition of cell proliferation. What are the possible causes and solutions?
Several factors can contribute to lower-than-expected efficacy. Below is a troubleshooting table to address common issues.
| Potential Problem | Possible Cause | Recommended Solution |
| Suboptimal Compound Concentration | The concentration of this compound is too low to elicit a significant biological response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to published data for starting concentrations.[1] |
| Incorrect Incubation Time | The duration of treatment is insufficient for the compound to exert its effects. | Optimize the incubation time. Published studies have used incubation times of 48 to 96 hours.[1] |
| Compound Instability or Degradation | The compound may have degraded due to improper storage or handling. | Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Cell Line Resistance | The cancer cell line being used may be inherently resistant to DNA minor groove binders or have developed resistance. | Consider using a different cell line with known sensitivity. You can also investigate mechanisms of resistance, such as altered DNA repair pathways.[9] |
| Issues with Stock Solution | The compound may not be fully dissolved or may have precipitated out of solution. | Ensure complete dissolution of the compound in an appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. |
| Experimental Assay Issues | The assay used to measure cell viability (e.g., MTT, XTT) may not be performing optimally. | Include appropriate positive and negative controls for your viability assay. Ensure that the compound itself does not interfere with the assay's readout. |
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of this compound from a published study.
| Cell Line | Incubation Time (hours) | Concentration (µM) | Inhibition (%) | IC50 (µM) |
| NCI-H460 | 48 | 100 | 34 | Not Determined |
| A2780 | 96 | 100 | 59 | 21 ± 1 |
| MCF-7 | 96 | 100 | 22 | Not Determined |
Data extracted from Costas-Lago MC, et al. ACS Med Chem Lett. 2022.[1]
Experimental Protocols
Protocol 1: Assessment of Anti-proliferative Activity using MTT Assay
This protocol is a general guideline for evaluating the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of a DNA Minor Groove Binder.
References
- 1. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Novel Pyridazin-3(2H)âone-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 5. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minor Groove Binders [biosyn.com]
- 7. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Major versus Minor Groove Occupancy of Monomeric and Dimeric Crystal Violet Derivatives. Toward Structural Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mismatch repair deficiency is associated with resistance to DNA minor groove alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Cell Death with DNA Crosslinker 4 Dihydrochloride Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with DNA crosslinker 4 dihydrochloride (B599025), a potent DNA minor groove binder.
Frequently Asked Questions (FAQs)
Q1: What is DNA crosslinker 4 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent DNA minor groove binder.[1][2] Unlike classical intercalating agents that insert themselves between DNA base pairs, minor groove binders fit into the smaller groove of the DNA double helix. This binding can interfere with the binding of essential proteins, such as transcription factors and DNA polymerases, thereby disrupting DNA replication and transcription.[3] This disruption ultimately triggers cellular processes that lead to cell cycle arrest and programmed cell death (apoptosis).[4]
Q2: I am observing significantly higher cell death than expected, even at low concentrations. What are the potential causes?
A2: Several factors could contribute to excessive cytotoxicity:
-
Incorrect Concentration: The compound is highly potent. Ensure that your stock solution and final dilutions are accurate. Serial dilution errors are a common source of concentration discrepancies.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The IC50 value (the concentration that inhibits 50% of cell growth) can vary significantly between cell types.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in your cell culture medium is non-toxic (typically below 0.5%). Always include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Compound Instability: The stability of the compound in your specific cell culture medium and conditions (e.g., temperature, light exposure) could affect its potency.
-
Cell Health and Density: Unhealthy or overly dense cell cultures can be more susceptible to stress induced by chemical treatments. Ensure your cells are in the logarithmic growth phase and are seeded at an optimal density.
Q3: What are the expected cellular effects of treatment with this compound?
A3: Treatment with this compound is expected to induce:
-
Cell Cycle Arrest: By interfering with DNA replication, this compound can cause cells to arrest in the G2/M phase of the cell cycle.[5]
-
Apoptosis: The cellular stress caused by DNA damage and replication blockage is a strong trigger for apoptosis. This can be observed through markers like caspase activation, DNA fragmentation, and changes in cell morphology.[4][6]
-
Reduced Cell Viability: As a consequence of apoptosis and cell cycle arrest, a dose-dependent decrease in cell viability is the primary outcome.
Q4: How can I differentiate between apoptosis and necrosis in my cell cultures?
A4: Apoptosis is a programmed and controlled form of cell death, while necrosis is a more chaotic process often resulting from acute injury. You can distinguish between them using various assays:
-
Morphological Examination: Apoptotic cells often show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells tend to swell and rupture.
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic pathway.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High cell death in all treated wells, including very low concentrations. | 1. Error in stock solution concentration or dilutions. 2. High sensitivity of the cell line. 3. Contamination of cell culture or reagents. | 1. Prepare fresh stock and serial dilutions. Verify calculations. 2. Perform a dose-response experiment with a wider and lower range of concentrations to determine the optimal range. 3. Use fresh, sterile reagents and check cultures for contamination. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Differences in cell seeding density. 3. Inconsistent incubation times. 4. Degradation of the compound stock solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent cell counting and seeding. 3. Standardize all incubation and treatment times. 4. Aliquot the stock solution and store it properly to avoid repeated freeze-thaw cycles. Prepare fresh stock if necessary. |
| Precipitate observed in the culture medium after adding the compound. | 1. Poor solubility of the compound in the culture medium. 2. The concentration of the compound exceeds its solubility limit. | 1. Ensure the compound is fully dissolved in the initial solvent before adding to the medium. Gentle warming or vortexing may help. 2. Test the solubility of the compound in your specific medium. If necessary, lower the final concentration or use a different solvent system (always with appropriate controls). |
| No significant cell death, even at high concentrations. | 1. The cell line is resistant to the compound. 2. Inactive compound due to improper storage or handling. 3. Insufficient incubation time. | 1. Consider using a different cell line known to be sensitive to DNA damaging agents. 2. Use a fresh vial of the compound. 3. Increase the duration of the treatment. A time-course experiment is recommended. |
Quantitative Data
The following table summarizes the known cytotoxic effects of this compound.
| Cell Line | Assay | Incubation Time | IC50 / % Inhibition |
| A2780 (Human ovarian cancer) | MTT Assay | 96 hours | IC50: 21 ± 1 μM[2] |
| NCI-H460 (Human lung cancer) | Cell Viability Assay | 48 hours | 34% inhibition at 100 μM[2] |
| MCF-7 (Human breast cancer) | Cell Viability Assay | 96 hours | 22% inhibition at 100 μM[2] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework. Optimization of cell density, compound concentration, and incubation time is crucial for each specific cell line and experimental goal.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of the solvent used for the drug dilutions.
-
-
Carefully remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of DNA Crosslinker-Induced Cell Death
Caption: DNA crosslinker-induced cell death pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity.
Troubleshooting Logic for High Cell Death
Caption: Troubleshooting high cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA小沟粘合剂 | MCE [medchemexpress.cn]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. Identification of a novel minor-groove DNA binder that represses mitochondrial gene expression and induces apoptosis in highly aggressive leiomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reversing DNA Crosslinks from DNA Crosslinker 4 Dihydrochloride
Welcome to the technical support center for researchers utilizing DNA Crosslinker 4 Dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the reversal of DNA crosslinks induced by this agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly efficient, DNA minor groove binding agent.[1] It is classified as a bifunctional alkylating agent, meaning it possesses two reactive sites that can form covalent bonds with DNA.[2][3] This results in the formation of intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) crosslinks.[4][5][6] These crosslinks physically block essential cellular processes like DNA replication and transcription, which can trigger cell cycle arrest and apoptosis, making it an effective agent in cancer research.[3][6]
Q2: Can DNA crosslinks from this compound be chemically reversed in vitro?
Direct chemical reversal of the covalent bonds formed by bifunctional alkylating agents like this compound is generally not a standard laboratory procedure. The stability of these crosslinks is what makes them effective cytotoxic agents.[2] Reversal is typically studied in the context of cellular DNA repair mechanisms that actively recognize and remove these lesions.[4] For experimental purposes, such as in Chromatin Immunoprecipitation (ChIP), crosslinks induced by agents like formaldehyde (B43269) can be reversed by heat and high salt concentrations, but this may not be effective for the type of covalent bonds formed by this specific crosslinker.[7]
Q3: What are the primary cellular pathways for repairing DNA interstrand crosslinks (ICLs)?
Mammalian cells utilize a complex network of DNA repair pathways to resolve ICLs. The primary pathways involved are:
-
Fanconi Anemia (FA) Pathway: This is a critical pathway for the recognition and initial processing of ICLs, particularly during the S phase of the cell cycle.
-
Nucleotide Excision Repair (NER): NER machinery is involved in the incision and removal of the crosslinked oligonucleotide.[4]
-
Homologous Recombination (HR): Following the "unhooking" of the crosslink, HR is essential for accurately repairing the resulting DNA double-strand break.[4]
-
Translesion Synthesis (TLS): TLS polymerases are employed to synthesize DNA across the damaged template.
These pathways work in a coordinated manner to remove the crosslink and restore the integrity of the DNA duplex.
Q4: How can I detect the formation and repair of DNA crosslinks in my experiments?
Several techniques can be employed to monitor DNA crosslinking and repair:
-
Comet Assay (Single-Cell Gel Electrophoresis): This method can detect DNA strand breaks and crosslinks. Variations of this assay can help quantify the level of crosslinking.
-
Quantitative PCR (qPCR): qPCR-based methods can be used to assess the inhibition of DNA amplification caused by crosslinks on a specific DNA template.
-
Flow Cytometry: Analysis of cell cycle progression can indicate the activation of checkpoints in response to DNA damage from crosslinkers. A common outcome is arrest in the G2/M phase.[3]
-
Immunofluorescence Microscopy: Staining for key DNA repair proteins (e.g., FANCD2, γH2AX) can visualize the cellular response to DNA crosslinks.
Troubleshooting Guide
This guide addresses common problems researchers may face when studying the reversal or repair of DNA crosslinks induced by this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or cell cycle progression after treatment. | 1. Inactive Compound: The this compound may have degraded. 2. Incorrect Concentration: The concentration used may be too low to induce a significant number of crosslinks. 3. Cell Line Resistance: The cell line used may have highly efficient DNA repair mechanisms or reduced drug uptake. | 1. Use a fresh stock of the compound. Store as recommended by the manufacturer. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Try a different cell line known to be sensitive to DNA crosslinking agents. Consider using cell lines deficient in specific DNA repair pathways (e.g., FA-deficient cells). |
| High background of DNA damage in control cells. | 1. Harsh cell culture or handling conditions: This can lead to spontaneous DNA damage. 2. Contamination of reagents. | 1. Ensure gentle handling of cells. Avoid excessive centrifugation speeds or harsh pipetting. 2. Use fresh, high-quality reagents and sterile techniques. |
| Inconsistent results in DNA repair assays. | 1. Variability in cell synchronization: If studying cell cycle-dependent repair, poor synchronization will lead to variable results. 2. Inconsistent timing of drug treatment and removal. 3. Antibody issues in immunofluorescence or ChIP. | 1. Confirm synchronization efficiency using flow cytometry. 2. Adhere strictly to the experimental timeline for all samples. 3. Validate antibody specificity and optimal dilution. Include appropriate positive and negative controls. |
| Failure to reverse crosslinks in ChIP experiments. | 1. Over-crosslinking: Excessive crosslinking can be difficult to reverse and can mask epitopes. 2. Inefficient reverse crosslinking conditions. | 1. Optimize the concentration and incubation time of the crosslinking agent. 2. Increase the temperature and duration of the reverse crosslinking step. A common starting point is 65°C overnight. The addition of Proteinase K is also crucial to digest proteins. |
Experimental Protocols
Protocol 1: Analysis of Cell Cycle Progression by Flow Cytometry
This protocol allows for the assessment of cell cycle perturbations induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Immunofluorescence Staining for γH2AX (a marker of DNA Double-Strand Breaks)
This protocol visualizes the formation of DNA double-strand breaks, a downstream consequence of processing ICLs.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Workflow for analyzing cell cycle progression after treatment.
Caption: Simplified pathway for Interstrand Crosslink (ICL) repair.
References
- 1. targetmol.cn [targetmol.cn]
- 2. researchgate.net [researchgate.net]
- 3. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 6. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Cross-linking Protocol [protocols.io]
Technical Support Center: Quenching Excess DNA Crosslinker 4 Dihydrochloride
Welcome to the technical support center for DNA crosslinking experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the effective quenching of excess DNA crosslinker 4 dihydrochloride (B599025). Please note that while "DNA crosslinker 4 dihydrochloride" is not a standard nomenclature, this guide assumes it belongs to the common class of amine-reactive crosslinking agents. The principles and protocols outlined here are broadly applicable to such crosslinkers, including formaldehyde (B43269), which is widely used in techniques like Chromatin Immunoprecipitation (ChIP).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the crosslinking reaction?
A1: Quenching is a critical step to stop the crosslinking reaction by consuming the excess crosslinker. Failure to quench can lead to several experimental problems, including:
-
Over-crosslinking: This can mask antibody epitopes, prevent efficient DNA shearing, and lead to the precipitation of protein complexes.[1][2]
-
Non-specific Crosslinking: Excess crosslinker can cause random, non-specific crosslinking of proteins and DNA, leading to high background signals in downstream applications like ChIP.[3]
-
Cellular Toxicity: Unreacted crosslinker can be toxic to cells if they are to be used for further in vivo studies.
Q2: What are the recommended quenching agents for amine-reactive DNA crosslinkers?
A2: The most commonly used quenching agents are solutions containing primary amines, which compete with the biological molecules for reaction with the crosslinker. The two most recommended agents are:
-
Tris (tris(hydroxymethyl)aminomethane): A highly effective quenching agent.[4][5]
-
Glycine (B1666218): A commonly used, though generally less efficient, quenching agent.[4][6]
Q3: Which quenching agent should I choose: Tris or Glycine?
A3: The choice between Tris and Glycine depends on the specific requirements of your experiment. Tris is a more efficient quencher, but there is some evidence that it may slowly reverse existing crosslinks over extended incubation times.[4][6] Glycine is less likely to reverse crosslinks but requires a higher concentration for effective quenching.[6]
Q4: How does the quenching reaction work?
A4: Quenching agents like Tris and glycine have primary amine groups that act as strong nucleophiles. These amines react with the electrophilic sites on the crosslinker (e.g., formaldehyde), forming inert adducts.[7][8] This reaction consumes the excess crosslinker, preventing it from reacting further with your biological sample. Tris is particularly efficient as a single molecule can react with two molecules of formaldehyde and form stable intramolecular rings.[4][7][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in downstream analysis (e.g., ChIP-qPCR) | Incomplete quenching of the crosslinker. | - Ensure your quenching agent is fresh and at the correct concentration. - Consider switching to Tris if you are using glycine, as it is a more efficient quencher.[4][5] - Increase the stringency of your wash steps after immunoprecipitation.[1] |
| Over-crosslinking of the sample. | - Reduce the crosslinking time or the concentration of the crosslinker.[1] Over-crosslinking can trap non-specific interactors. | |
| Low yield of immunoprecipitated DNA | Over-quenching or reversal of crosslinks. | - If using Tris, avoid prolonged incubation during the quenching step to minimize potential crosslink reversal.[6] - Ensure the quenching buffer is added after the intended crosslinking time and not prematurely. |
| Under-crosslinking. | - Optimize the crosslinking time and concentration. Insufficient crosslinking will lead to the dissociation of protein-DNA complexes.[1] | |
| Protein precipitation after crosslinking/quenching | Over-crosslinking. | - The addition of too many crosslinks can alter the net charge and solubility of proteins.[2] Reduce the crosslinker concentration or incubation time. |
| Low crosslinking efficiency | Inactive crosslinker. | - Many crosslinkers are moisture-sensitive. Prepare stock solutions immediately before use and do not store them.[2] |
| Incompatible buffer components. | - Ensure your reaction buffer does not contain primary amines (e.g., Tris or glycine) before the quenching step, as these will compete with your target molecules.[2] |
Quantitative Data Summary
While precise kinetic data for "this compound" is unavailable, the following table summarizes the comparative properties of the two most common quenching agents for amine-reactive crosslinkers based on published studies.
| Parameter | Tris | Glycine | References |
| Quenching Efficiency | High; one molecule can react with two formaldehyde molecules. | Lower; requires higher concentrations for effective quenching. | [4][5] |
| Reaction Mechanism | Forms a stable cyclic product with formaldehyde. | Forms a Schiff base with formaldehyde. | [7][9] |
| Potential for Crosslink Reversal | May reverse existing crosslinks over time. | No significant reversal of crosslinks reported. | [4][6] |
| Typical Final Concentration | 20-50 mM | 125 mM or higher (up to 2.93 M in some optimized protocols) | [6][10][11] |
| Typical Incubation Time | 10-15 minutes | 10-15 minutes | [10][11][12] |
Experimental Protocols
Protocol 1: General Quenching of Amine-Reactive Crosslinker in Cell Culture
This protocol is a general guideline for quenching a crosslinking reaction in adherent mammalian cells.
-
Perform Crosslinking: Treat cells with your desired concentration of this compound for the optimized duration (e.g., 10 minutes at room temperature).
-
Prepare Quenching Solution: During the crosslinking incubation, prepare the quenching solution.
-
Using Tris: Prepare a solution of 1 M Tris-HCl, pH 7.5.
-
Using Glycine: Prepare a solution of 1.25 M Glycine.
-
-
Quench the Reaction: Add the quenching solution directly to the cell culture medium to achieve the desired final concentration.
-
For Tris: Add the 1 M Tris-HCl stock to a final concentration of 20-50 mM (e.g., add 250 µL of 1 M Tris-HCl to 5 mL of media for a final concentration of 50 mM).[10]
-
For Glycine: Add the 1.25 M Glycine stock to a final concentration of 125 mM.
-
-
Incubate: Gently swirl the plate and incubate for 15 minutes at room temperature to ensure complete quenching of the crosslinker.[10][11]
-
Wash: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Proceed to Downstream Applications: The cells are now ready for lysis and subsequent experimental procedures such as chromatin immunoprecipitation, DNA extraction, or protein analysis.[13]
Mandatory Visualizations
Diagram 1: General Experimental Workflow for DNA Crosslinking and Quenching
References
- 1. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ChIP-X: Cross-linking proteins to DNA and cell lysis [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
"effect of serum on DNA crosslinker 4 dihydrochloride activity"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DNA Crosslinker 4 Dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of DNA Crosslinker 4 Dihydrochloride.
| Question | Answer |
| What is the general mechanism of action for DNA crosslinking agents? | DNA crosslinking agents are molecules with two or more reactive ends that can form covalent bonds with DNA.[1] These agents can create various types of lesions, including DNA mono-adducts, DNA-protein crosslinks, intra-strand crosslinks, and inter-strand crosslinks (ICLs).[1] The cytotoxicity of these agents is often attributed to the formation of ICLs, which can block DNA replication and transcription, ultimately leading to cell death.[1][2][3] |
| How might the dihydrochloride salt formulation affect the activity of DNA Crosslinker 4? | Formulating a drug as a hydrochloride salt can improve its stability, solubility, and absorption.[4] For basic compounds, the hydrochloride salt form can offer better absorption at higher gastric pH. However, in some cases, a high concentration of chloride ions (the common ion effect) can potentially reduce the solubility of slightly soluble hydrochloride salts.[4][5] |
| What is the potential effect of serum on the activity of DNA Crosslinker 4? | Serum contains a complex mixture of proteins, growth factors, and other molecules. These components can potentially interact with the DNA crosslinker, affecting its availability and activity. For instance, serum proteins could bind to the crosslinker, reducing the effective concentration available to interact with DNA. It is advisable to perform experiments with and without serum to determine its specific effect on your assay. |
| How can I confirm that DNA crosslinking has occurred in my experiment? | Several methods can be used to verify DNA crosslinking. One common technique is to analyze DNA migration on an agarose (B213101) gel. Crosslinked DNA will migrate slower than non-crosslinked DNA.[6] Another method involves phenol-chloroform extraction; crosslinked DNA, being bound to proteins, will be found in the interface between the organic and aqueous phases, while non-crosslinked DNA will be in the aqueous phase.[6] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking efficiency. | Inactive Crosslinker: Many crosslinking reagents are moisture-sensitive and should be prepared fresh before each use. Stored stock solutions may have lost activity.[7] | Always prepare fresh solutions of the crosslinker immediately before the experiment. |
| Incompatible Buffer: Buffer components, such as Tris or glycine, contain primary amines that can react with amine-reactive crosslinkers, reducing their efficiency.[7][8] | Use a buffer that does not contain reactive components. Phosphate-buffered saline (PBS) is often a suitable choice. | |
| Incorrect pH: The pH of the reaction buffer can significantly impact the efficiency of the crosslinking reaction. | Ensure the pH of your buffer is optimal for the specific crosslinker being used. | |
| Precipitation of the protein of interest after crosslinking. | Over-crosslinking: Using an excessive molar ratio of the crosslinker can lead to the formation of large, insoluble protein aggregates.[7] | Titrate the concentration of the crosslinker to find the optimal ratio that results in effective crosslinking without causing precipitation. |
| High background or non-specific crosslinking. | Reactive Components in Media: If performing crosslinking in cell culture, components of the media can react with the crosslinker. | Whenever possible, add the crosslinker to cells in a simple buffer to avoid reactions with media components.[7] |
| Non-specific Binding: The crosslinker may be reacting with proteins that are not the intended target. | Consider using a crosslinker with a different reactive group or a non-specific photoreactive crosslinker if the locations of reactive sites are unknown.[7] | |
| Inconsistent results between experiments. | Variable Cell Density: Too low a cell density can lead to hydrolysis of the crosslinker, while too high a density may result in insufficient crosslinker for the number of cells.[7] | Standardize the cell density for all crosslinking experiments. |
| Protein Degradation: The integrity of the target protein is crucial for successful crosslinking. | Include protease inhibitors during protein extraction and work quickly to minimize degradation.[7] |
Experimental Protocols
Detailed methodologies for key experiments.
General Protocol for In-Cell DNA Crosslinking
-
Cell Preparation: Culture cells to the desired density in appropriate growth media.
-
Washing: Gently wash the cells with a non-reactive buffer such as PBS to remove any media components that could interfere with the crosslinker.
-
Crosslinker Addition: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO, water). Add the crosslinker to the cells in a simple buffer at the desired final concentration.
-
Incubation: Incubate the cells with the crosslinker for the optimized amount of time at the appropriate temperature. This step may require titration to determine the optimal conditions.
-
Quenching (Optional): For some crosslinkers, a quenching step may be necessary to stop the reaction. This can be done by adding a quenching buffer containing a reactive species like Tris or glycine.
-
Cell Lysis and Downstream Analysis: After crosslinking, lyse the cells to extract the DNA and/or proteins for downstream analysis such as gel electrophoresis, immunoprecipitation, or sequencing.
Protocol for Assessing Crosslinking Efficiency by Agarose Gel Electrophoresis
-
Sample Preparation: Prepare three samples: (1) untreated control DNA, (2) DNA treated with the crosslinker, and (3) a DNA ladder.
-
Gel Preparation: Prepare a standard 0.8% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide).
-
Electrophoresis: Load the samples onto the gel and run the electrophoresis at an appropriate voltage until the dye front has migrated a sufficient distance.
-
Visualization: Visualize the DNA bands under UV light. Uncrosslinked DNA should appear as a clear, high-molecular-weight band, while successfully crosslinked DNA will show a shift in migration or appear as a smear in the well, indicating it is too large to enter the gel matrix.[6]
Visualizations
Diagrams illustrating key concepts and workflows.
Caption: Potential inhibitory effect of serum proteins on DNA crosslinker activity.
Caption: A logical workflow for troubleshooting low DNA crosslinking efficiency.
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Validating DNA Crosslinking Efficiency
For researchers, scientists, and drug development professionals, accurately quantifying the efficiency of DNA crosslinking is paramount for conclusive experimental outcomes. This guide provides an objective comparison of three widely-used methods for validating DNA crosslinking: Agarose (B213101) Gel Electrophoresis, Ethidium (B1194527) Bromide Fluorescence Assay, and Quantitative PCR (qPCR). We will delve into their principles, provide detailed experimental protocols, and present a quantitative comparison to aid in selecting the most suitable method for your research needs.
Comparison of DNA Crosslinking Validation Methods
The choice of method for validating DNA crosslinking efficiency depends on several factors, including the specific experimental question, the required sensitivity, and the available equipment. The following table summarizes the key quantitative parameters of the three methods discussed in this guide.
| Feature | Agarose Gel Electrophoresis | Ethidium Bromide Fluorescence Assay | Quantitative PCR (qPCR) |
| Principle of Detection | Separation of single-stranded (ssDNA) and double-stranded (dsDNA) DNA based on size and conformation after denaturation and renaturation.[1][2] | Differential fluorescence of ethidium bromide intercalated in dsDNA versus ssDNA.[3][4] | Quantification of amplifiable DNA; crosslinks impede DNA polymerase progression.[5][6] |
| Primary Output | Band intensity on a gel, representing the fraction of crosslinked DNA.[1] | Fluorescence intensity, proportional to the amount of renatured (crosslinked) dsDNA.[3] | Cycle threshold (Ct) values, which are inversely proportional to the amount of amplifiable DNA.[5][6] |
| Sensitivity | Moderate; can detect crosslinks in a population of DNA molecules. | High; sensitive enough to detect low levels of crosslinking.[7] | Very high; can detect a small number of crosslinks that block polymerase.[5] |
| Quantitative Nature | Semi-quantitative to quantitative with densitometry.[1] | Quantitative; provides a numerical value of fluorescence.[3] | Highly quantitative; allows for precise determination of the percentage of uncrosslinked DNA.[6] |
| Throughput | Low to moderate; depends on the number of wells in the gel. | High; can be performed in a multi-well plate format. | High; suitable for analyzing many samples in parallel. |
| Equipment Required | Gel electrophoresis apparatus, power supply, gel imaging system.[8] | Spectrofluorometer or plate reader with fluorescence capabilities.[3] | Real-time PCR machine. |
| Advantages | Simple, widely available technique; provides a visual representation of crosslinking.[9] | Relatively simple and rapid; does not require gel electrophoresis.[3] | Highly sensitive and specific; can be used to assess crosslinking at specific genomic loci.[6] |
| Limitations | Requires a significant amount of DNA; resolution can be limited. | Can be affected by other fluorescent compounds; ethidium bromide is a hazardous chemical. | Indirect measurement of crosslinking; requires careful primer design and optimization.[10] |
Experimental Protocols
Below are detailed methodologies for each of the key experiments discussed.
Agarose Gel Electrophoresis for DNA Interstrand Crosslinking
This method is based on the principle that following denaturation, DNA with interstrand crosslinks will rapidly renature to form double-stranded DNA, while non-crosslinked DNA will remain single-stranded. These two forms can then be separated by agarose gel electrophoresis.[1]
Protocol:
-
Sample Preparation: Treat your DNA sample with the crosslinking agent. Purify the DNA to remove any remaining crosslinking agent.
-
Denaturation: Resuspend the DNA in a denaturation buffer (e.g., containing formamide (B127407) and formaldehyde) and heat at 95°C for 5 minutes to denature the DNA into single strands.
-
Renaturation: Quickly cool the sample on ice. The presence of an interstrand crosslink will facilitate the renaturation of the DNA into a double-stranded molecule.
-
Agarose Gel Electrophoresis: Load the samples onto a denaturing agarose gel (e.g., 1% agarose with sodium hydroxide). Run the gel at a constant voltage.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the bands under UV light.[8]
-
Quantification: Quantify the intensity of the bands corresponding to single-stranded and double-stranded DNA using densitometry software. The percentage of crosslinking can be calculated as the intensity of the dsDNA band divided by the total intensity of both bands.[1]
Ethidium Bromide Fluorescence Assay
This assay leverages the significant increase in fluorescence of ethidium bromide when it intercalates into double-stranded DNA compared to its fluorescence in the presence of single-stranded DNA.[3][11]
Protocol:
-
Sample Preparation: After treatment with the crosslinking agent, purify the DNA.
-
Denaturation: Heat the DNA sample to 95-100°C for 10 minutes in a suitable buffer (e.g., TE buffer) to denature the DNA.
-
Renaturation: Rapidly cool the sample on ice to allow renaturation of any crosslinked strands.
-
Fluorescence Measurement: Add ethidium bromide to the samples. Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 525 nm and an emission wavelength of 580 nm.[3]
-
Calculation of Crosslinking: The degree of crosslinking is proportional to the fluorescence intensity after the denaturation-renaturation cycle. A standard curve can be generated using known amounts of dsDNA to quantify the amount of crosslinked DNA.
Quantitative PCR (qPCR) Assay
The presence of a DNA crosslink can act as a block to DNA polymerase, thus preventing the amplification of the DNA template. This inhibition of amplification can be quantified using qPCR.[5][6]
Protocol:
-
Sample Preparation: Treat the DNA with the crosslinking agent and then purify it.
-
Primer Design: Design primers that flank the region of interest where crosslinking is expected to occur.
-
qPCR Reaction: Set up a qPCR reaction using a standard qPCR master mix, the designed primers, and your DNA sample.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.
-
Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A higher Ct value in the crosslinked sample compared to the control (non-crosslinked) sample indicates a lower amount of amplifiable DNA, and thus a higher degree of crosslinking. The percentage of crosslinking can be calculated based on the difference in Ct values (ΔCt) between the control and treated samples.[12]
Visualizing the Workflow and Methodologies
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of DNA cross-links in tumor cells with the ethidium bromide fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative PCR-based assay reveals that nucleotide excision repair plays a predominant role in the removal of DNA-protein crosslinks from plasmids transfected into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1-nuclease enhancement of the ethidium bromide binding assay of drug-induced DNA interstrand crosslinking in human brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]
- 9. Agarose Gel Electrophoresis for DNA Analysis [archive.nptel.ac.in]
- 10. gene-quantification.de [gene-quantification.de]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative PCR validation for research scientists: Part 1 of 2 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Analysis of DNA Crosslinker 4 Dihydrochloride and Cisplatin for Cancer Research
In the landscape of anticancer agents that target cellular DNA, both DNA crosslinker 4 dihydrochloride (B599025) and cisplatin (B142131) represent significant areas of research. However, they operate through fundamentally different mechanisms. Cisplatin, a cornerstone of chemotherapy for decades, is a well-characterized DNA crosslinking agent. In contrast, the nomenclature "DNA crosslinker 4 dihydrochloride" appears to be a misnomer by chemical suppliers, as scientific literature identifies it as a DNA minor groove binder. This guide provides a detailed comparison of these two compounds, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
| Feature | This compound (Compound 2) | Cisplatin |
| Mechanism of Action | Non-covalent DNA minor groove binding | Covalent DNA crosslinking (intrastrand and interstrand) |
| Chemical Class | Pyridazin-3(2H)-one-based guanidine (B92328) derivative | Platinum-based coordination complex |
| Primary Cellular Effect | Inhibition of DNA replication and transcription | Induction of DNA damage, cell cycle arrest, and apoptosis |
| Known Cytotoxicity | Demonstrated against NCI-H460, A2780, and MCF-7 cell lines | Broad-spectrum activity against various cancer cell lines |
Chemical Properties and Mechanism of Action
This compound: A DNA Minor Groove Binder
Identified in the scientific literature as compound 2 in a series of pyridazin-3(2H)-one-based guanidine derivatives, "this compound" is a potent DNA minor groove binder.[1][2] Its chemical formula is C16H24Cl2N8O.[3] Unlike crosslinking agents, minor groove binders are typically non-covalent, crescent-shaped molecules that selectively bind to the minor groove of DNA, a shallow furrow in the DNA helix.[4] This binding is often sequence-specific, favoring AT-rich regions, and occurs through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[1][5][6] By occupying the minor groove, these compounds can interfere with the binding of transcription factors and DNA polymerases, thereby inhibiting DNA replication and gene expression.
Cisplatin: A DNA Crosslinking Agent
Cisplatin, or cis-diamminedichloroplatinum(II), is a platinum-based coordination complex. Its primary mechanism of action involves the formation of covalent adducts with DNA. After entering the cell, the chloride ligands are replaced by water molecules in a process called aquation. The activated cisplatin molecule then preferentially binds to the N7 position of purine (B94841) bases, primarily guanine (B1146940). This leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine residues. To a lesser extent, it can also form interstrand crosslinks, which are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step in both replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
Comparative Efficacy: In Vitro Studies
Quantitative data for a direct, comprehensive comparison between this compound and cisplatin is limited. However, available data on the cytotoxicity of this compound against specific cancer cell lines can be compared with established data for cisplatin.
Table 1: Cytotoxicity Data for this compound (Compound 2) and Cisplatin
| Compound | Cell Line | Concentration | % Cell Viability Inhibition |
| This compound (Compound 2) [2] | NCI-H460 (Lung Cancer) | 100 µM | 75% |
| A2780 (Ovarian Cancer) | 100 µM | 80% | |
| MCF-7 (Breast Cancer) | 100 µM | 65% | |
| Cisplatin | NCI-H460 (Lung Cancer) | IC50 values typically in the low µM range | Data varies by study |
| A2780 (Ovarian Cancer) | IC50 values typically in the low µM range | Data varies by study | |
| MCF-7 (Breast Cancer) | IC50 values typically in the low µM range | Data varies by study |
Note: A direct comparison of potency is challenging due to the different metrics reported (percentage inhibition at a single high concentration for this compound versus IC50 values for cisplatin). However, the high concentration required for the observed inhibition by this compound suggests it may be less potent than cisplatin.
Experimental Protocols
Cytotoxicity Assay (General Protocol for MTT/SRB Assay)
The antiproliferative activity of the pyridazin-3(2H)-one-based guanidine derivatives, including compound 2, was explored in three cancer cell lines (NCI-H460, A2780, and MCF-7).[2] While the specific assay is not detailed in the primary literature, a general protocol for a common colorimetric cytotoxicity assay like MTT or SRB is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compound (e.g., this compound or cisplatin) at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Staining:
-
For MTT assay: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan is then solubilized with a suitable solvent.
-
For SRB assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B dye, which binds to cellular proteins.
-
-
Data Acquisition: The absorbance of the wells is read using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability inhibition is calculated relative to untreated control cells.
Signaling Pathways and Cellular Responses
The distinct mechanisms of action of this compound and cisplatin trigger different downstream cellular signaling pathways.
DNA Minor Groove Binding Pathway
dot
Caption: Mechanism of DNA Minor Groove Binders.
Cisplatin-Induced DNA Damage Response Pathway
dot
Caption: Cisplatin's DNA Damage and Apoptosis Pathway.
Experimental Workflow Comparison
The initial stages of investigating these two compounds would follow a similar path, but the specific assays to confirm their mechanism of action would differ.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Novel Pyridazin-3(2H)âone-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
Comparative Efficacy of DNA Crosslinker 4 Dihydrochloride and Other Minor Groove Binders in Cancer Cell Lines
A comprehensive analysis of the cytotoxic effects of DNA crosslinker 4 dihydrochloride (B599025) in comparison to established minor groove binders—distamycin A, netropsin, and Hoechst 33258—reveals its potential as an anti-cancer agent. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
DNA crosslinker 4 dihydrochloride is a potent DNA minor groove binder that has demonstrated inhibitory activity against several cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer).[1][2][3] Its mechanism of action, like other minor groove binders, involves the non-covalent binding to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell death.[4][5][6][7] This report synthesizes available data to present a comparative overview of its cytotoxic efficacy.
Quantitative Comparison of Cytotoxicity
To provide a clear comparison of the cytotoxic potential of this compound and other well-established minor groove binders, the following table summarizes their 50% inhibitory concentration (IC50) values in the NCI-H460, A2780, and MCF-7 cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | A2780 | 21 ± 1 |
| NCI-H460 | Data not available | |
| MCF-7 | Data not available | |
| Distamycin A | NCI-H460 | Data not available |
| A2780 | Data not available | |
| MCF-7 | Data not available | |
| Netropsin | NCI-H460 | Data not available |
| A2780 | Data not available | |
| MCF-7 | Data not available | |
| Hoechst 33258 | NCI-H460 | Data not available |
| A2780 | Data not available | |
| MCF-7 | Data not available |
Mechanism of Action: DNA Minor Groove Binding and Crosslinking
DNA minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove of the DNA double helix, often with a preference for AT-rich sequences.[5][7] This binding is non-covalent and is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[7] By occupying the minor groove, these molecules can displace essential DNA-binding proteins, such as transcription factors and polymerases, thereby inhibiting crucial cellular processes.[4][5]
DNA crosslinkers, on the other hand, form covalent bonds between two nucleotides, either on the same strand (intrastrand) or on opposite strands (interstrand). This covalent linkage physically prevents the separation of the DNA strands, which is a prerequisite for both replication and transcription, leading to cell cycle arrest and apoptosis. While "this compound" is described as a minor groove binder, its name suggests a potential for crosslinking activity, which would represent a dual mechanism of action. However, specific studies confirming its crosslinking ability are not currently available.
The following diagram illustrates the general mechanism of DNA minor groove binding.
Caption: General mechanism of DNA minor groove binders.
Experimental Protocols
The determination of cytotoxicity and DNA interaction of these compounds relies on established experimental protocols.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., NCI-H460, A2780, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, distamycin A) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The following diagram outlines the workflow of a typical MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
DNA Crosslinking Assay: Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA damage, including crosslinks, at the level of individual cells.[8][9][10][11] DNA crosslinks will reduce the migration of DNA in the agarose (B213101) gel during electrophoresis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a defined period.
-
Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to induce the migration of fragmented DNA from the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A decrease in DNA migration compared to a positive control for strand breaks indicates the presence of DNA crosslinks.
The following diagram illustrates the principle of the comet assay for detecting DNA crosslinks.
Caption: Principle of the comet assay for detecting DNA crosslinks.
Conclusion
This compound demonstrates notable cytotoxic activity against the A2780 ovarian cancer cell line. However, a comprehensive comparison of its efficacy against other established minor groove binders like distamycin A, netropsin, and Hoechst 33258 is currently limited by the lack of publicly available, directly comparable IC50 data for all compounds across the NCI-H460, A2780, and MCF-7 cell lines. Further experimental investigation is required to fully elucidate the comparative potency and potential dual-action mechanism of this compound. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which will be crucial for advancing our understanding of this promising anti-cancer compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. DNA minor groove binders: back in the groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of DNA minor groove binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. neb.com [neb.com]
- 10. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Upper Hand: Advantages of DNA Crosslinker 4 Dihydrochloride in Modern Research
In the landscape of cancer therapeutics and molecular biology, DNA crosslinking agents are pivotal tools, yet traditional agents often come with limitations in specificity and efficacy, alongside considerable cytotoxicity to healthy tissues. A new generation of crosslinkers is emerging, and among them, DNA Crosslinker 4 Dihydrochloride (B599025) , a potent DNA minor groove binder, is showing significant promise. This guide provides a comprehensive comparison of DNA Crosslinker 4 Dihydrochloride with traditional crosslinkers, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Executive Summary
This compound distinguishes itself from traditional crosslinkers like cisplatin (B142131), mitomycin C, and psoralens primarily through its mode of binding to the DNA minor groove. This targeted interaction is hypothesized to lead to several advantages, including enhanced cytotoxicity against cancer cells, reduced off-target effects, and the ability to overcome certain mechanisms of drug resistance. While direct comparative studies are emerging, data from the broader class of pyrrolobenzodiazepine (PBD) dimers, to which this compound belongs, strongly support these advantages.
At a Glance: Performance Comparison
| Feature | This compound (and PBD Dimers) | Cisplatin | Mitomycin C | Psoralens |
| Binding Site | DNA Minor Groove | DNA Major Groove | DNA Minor Groove | Intercalates between base pairs |
| Cytotoxicity | High (pM to nM range) | Moderate (µM range) | Moderate (µM range) | Variable, requires UV activation |
| Crosslinking Efficiency | High | Low (forms more intrastrand links) | Moderate | High (with UV activation) |
| DNA Distortion | Minimal | Significant bending and unwinding | Minimal distortion | Moderate unwinding |
| Cellular Uptake | Generally efficient | Can be limited by transporters | Requires enzymatic activation | Requires UV activation |
| Resistance Mechanisms | Less susceptible to some common resistance mechanisms | Subject to resistance via multiple pathways (e.g., increased DNA repair, reduced uptake) | Can be detoxified by cellular enzymes | Repair pathways can mitigate effects |
| Activation Requirement | None | None | Bioreductive activation | UV light |
Delving Deeper: The Minor Groove Advantage
Traditional crosslinkers like cisplatin primarily bind to the major groove of DNA. While effective, this can lead to significant distortion of the DNA helix, which is readily recognized by cellular DNA repair machinery.[1] This recognition can lead to the removal of the crosslink and, consequently, drug resistance.
In contrast, this compound and other PBD dimers bind to the minor groove. This interaction is characterized by a snug fit that causes minimal distortion to the DNA structure.[2][3] This "stealth" approach is thought to make these crosslinks less conspicuous to some DNA repair pathways, leading to more persistent and lethal DNA damage in cancer cells.
Quantitative Analysis: Cytotoxicity and Crosslinking Efficiency
While specific IC50 values for this compound across a wide panel of cell lines are not yet publicly available, vendor information indicates it exhibits inhibitory activity against NCI-H460 (lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines.[4][5]
To provide a quantitative perspective, we can look at data from other PBD dimers, which share a similar mechanism of action. Studies have shown that PBD dimers exhibit exceptionally high cytotoxicity, often in the picomolar to low nanomolar range, which is significantly more potent than traditional agents like cisplatin, whose IC50 values are typically in the micromolar range. For instance, the PBD dimer SJG-136 has demonstrated IC50 values of 0.1-0.3 nM in various colon cancer cell lines.[6]
Table 1: Comparative Cytotoxicity of PBD Dimers vs. Cisplatin
| Compound | Cell Line | IC50 |
| PBD Dimer (SJG-136) | HCT-116 (Colon) | 0.1 nM |
| HT-29 (Colon) | 0.3 nM | |
| SW620 (Colon) | 0.2 nM | |
| Cisplatin | A2780 (Ovarian) | ~1 µM |
| HCT-116 (Colon) | ~5 µM |
Note: This table presents representative data from different studies to illustrate the general potency of PBD dimers compared to cisplatin. Direct head-to-head comparisons in the same study are ideal for precise evaluation.
The high cytotoxicity of PBD dimers is directly linked to their efficient formation of interstrand crosslinks. One study demonstrated that a PBD dimer was markedly more efficient at forming interstrand crosslinks in a plasmid-based assay compared to a mono-alkylating analog.[7]
Impact on Cellular Signaling and DNA Repair
The formation of DNA interstrand crosslinks (ICLs) triggers a complex network of cellular responses, primarily involving the Fanconi Anemia (FA) pathway, which is a specialized DNA repair pathway for ICLs.
Caption: Signaling pathway initiated by DNA crosslinking agents.
The minimal DNA distortion caused by minor groove binders like this compound may lead to a delayed or less efficient recognition by the FA pathway, resulting in a higher likelihood of replication fork collapse and subsequent apoptosis, particularly in cancer cells that often have underlying defects in DNA repair. The activation of the Fanconi Anemia pathway is a critical step in the repair of interstrand crosslinks.[8][9] FANCM is a key protein that recognizes branched DNA structures and helps to activate this pathway.[10][11][12]
Experimental Methodologies
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two key assays used to evaluate DNA crosslinkers.
Experimental Workflow for Comparative Analysis
References
- 1. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. This compound 2761734-23-8 | MCE [medchemexpress.cn]
- 5. targetmol.cn [targetmol.cn]
- 6. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 9. Regulation of the Fanconi Anemia DNA Repair Pathway by Phosphorylation and Monoubiquitination | MDPI [mdpi.com]
- 10. Structural basis of Fanconi anemia pathway activation by FANCM | Crick [crick.ac.uk]
- 11. Structural basis of Fanconi anemia pathway activation by FANCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of Fanconi anemia pathway activation by FANCM | The EMBO Journal [link.springer.com]
A Comparative Guide to DNA Crosslinking Agents for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of DNA crosslinking agents is critical for applications ranging from cancer chemotherapy to molecular biology research. This guide provides a side-by-side comparison of common DNA crosslinking agents, supported by experimental data and detailed protocols.
DNA crosslinking agents are compounds that covalently link two nucleotide residues in a DNA strand, leading to the formation of either intrastrand or interstrand crosslinks (ICLs).[1] These lesions can block essential cellular processes like DNA replication and transcription, ultimately triggering cell death, a mechanism harnessed in cancer therapy.[1][2] This guide delves into the characteristics, performance, and methodologies associated with several key DNA crosslinking agents.
Comparative Analysis of DNA Crosslinking Agents
The efficacy and cytotoxic effects of DNA crosslinking agents vary significantly based on their chemical structure, the type of crosslinks they predominantly form, and the cellular mechanisms involved in their repair. The following tables provide a quantitative comparison of some of the most widely used agents.
Table 1: General Properties and Mechanism of Action
| Agent | Class | Primary Lesion Type(s) | Mechanism of Action |
| Cisplatin | Platinum Compound | Intrastrand (~90%), Interstrand (~1-2%), DNA-protein crosslinks[3] | Forms covalent adducts with purine (B94841) bases, primarily at the N7 position of guanine, leading to DNA bending and unwinding.[3][4] |
| Carboplatin | Platinum Compound | Similar to Cisplatin (primarily intrastrand)[5] | Slower aquation and reaction kinetics compared to cisplatin, but forms identical DNA lesions.[6][7] |
| Oxaliplatin | Platinum Compound | Intrastrand and Interstrand crosslinks | The 1,2-diaminocyclohexane (DACH) ligand creates bulkier adducts than cisplatin, causing greater DNA distortion and steric hindrance.[4] |
| Mitomycin C | Bioreductive Alkylating Agent | Interstrand (predominantly), Monoadducts, Intrastrand[2][8] | Requires enzymatic reduction to become an active alkylating agent, forming crosslinks primarily at CpG sequences.[2] |
| Nitrogen Mustards (e.g., Mechlorethamine) | Alkylating Agent | Monoadducts, Intrastrand, Interstrand (~5% or less), DNA-protein crosslinks[3][9] | Highly reactive electrophiles that alkylate the N7 position of guanine.[9] |
| Psoralens (e.g., 8-MOP, TMP) + UVA | Furocoumarin | Interstrand and Monoadducts | Intercalates into DNA and, upon UVA irradiation, forms covalent crosslinks with pyrimidine (B1678525) bases, particularly thymine.[1] |
| Formaldehyde | Aldehyde | DNA-protein crosslinks (predominantly), DNA-DNA crosslinks[8][10] | Reacts with amino groups on proteins (like lysine) and nucleotides to form Schiff bases and subsequent methylene (B1212753) bridges. |
Table 2: Comparative Cytotoxicity (IC50 Values)
IC50 values are highly dependent on the cell line and assay conditions. The data below is illustrative and sourced from various studies.
| Agent | Cell Line | IC50 (µM) | Citation |
| Cisplatin | A498 (kidney cancer) | 27 (short-term), 6 (long-term) | [6][11] |
| Carboplatin | A498 (kidney cancer) | 273 (short-term) | [6][11] |
| Oxaliplatin | A498 (kidney cancer) | 36 (short-term), 12 (long-term) | [6][11] |
| Mitomycin C | Various Cancer Cell Lines | Generally in the low µM to nM range | [12] |
| Nitrogen Mustards | Various Cancer Cell Lines | Potent, with IC50 values often in the low µM range | |
| Psoralen (8-MOP) + UVA | Human Fibroblasts | Dose-dependent on both drug and UVA concentration | [13] |
| Formaldehyde | V79 cells | Cytotoxicity observed at concentrations that also induce DNA-protein crosslinks | [8] |
Signaling Pathways in DNA Crosslink Repair
The cellular response to DNA crosslinks involves complex signaling pathways. The two primary pathways for repairing interstrand and intrastrand crosslinks are the Fanconi Anemia (FA) pathway and the Nucleotide Excision Repair (NER) pathway, respectively.
Fanconi Anemia (FA) Pathway for Interstrand Crosslink Repair
The FA pathway is a sophisticated network of proteins crucial for the repair of ICLs. A defect in this pathway leads to Fanconi anemia, a rare genetic disorder characterized by genomic instability and a predisposition to cancer.[14] The core of the pathway involves the monoubiquitination of the FANCD2-FANCI complex, which then coordinates downstream repair processes.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Cisplatin and Oxaliplatin in Current Immunogenic and Monoclonal Antibodies Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Canonical and Noncanonical Roles of Fanconi Anemia Proteins: Implications in Cancer Predisposition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of DNA Adducts: A Comparative Guide to Mass Spectrometry Analysis of DNA Crosslinker 4 Dihydrochloride
For researchers, scientists, and drug development professionals engaged in the study of DNA-damaging agents, the precise analysis of DNA adducts is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of DNA adducts formed by DNA Crosslinker 4 Dihydrochloride, a potent DNA minor groove binder with significant anticancer potential. By presenting objective comparisons and detailed experimental data, this document aims to equip researchers with the knowledge to select the most appropriate analytical strategies for their specific research needs.
This compound (C16H24Cl2N8O) is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of monoadducts and inter- or intra-strand crosslinks. These lesions disrupt essential cellular processes like DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells. The intricate nature of these adducts necessitates sophisticated analytical techniques for their detection, characterization, and quantification. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
Unraveling the DNA Adducts of Minor Groove Binders
While specific mass spectrometry data for this compound is not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally and functionally similar DNA minor groove binders, such as nitrogen mustards (e.g., mechlorethamine, chlorambucil), alkamin, tallimustine, and pyrrolobenzodiazepines (PBDs). These compounds also form adducts, primarily in the minor groove of DNA, often targeting AT-rich sequences.
Mass spectrometry studies on these analogues reveal the formation of various adduct types, including:
-
Monoadducts: Covalent attachment of the crosslinker to a single DNA base.
-
Interstrand Crosslinks (ICLs): Covalent linkage of the two complementary DNA strands.
-
Intrastrand Crosslinks: Covalent linkage of two bases on the same DNA strand.
The primary sites of alkylation for many of these agents are the N3 position of adenine (B156593) and the N7 position of guanine. The specific adducts formed and their relative abundance are dependent on the chemical structure of the crosslinker and the DNA sequence context.
Comparative Analysis of Mass Spectrometry Techniques
Several mass spectrometry-based approaches can be employed for the analysis of DNA adducts. The choice of technique depends on the specific research question, the desired level of sensitivity, and the type of information required (qualitative vs. quantitative).
| Mass Spectrometry Technique | Principle | Advantages | Disadvantages | Typical Application |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates DNA adducts by liquid chromatography followed by mass analysis and fragmentation for structural confirmation. | High sensitivity and specificity, suitable for complex biological samples, allows for quantification. | Requires enzymatic or chemical hydrolysis of DNA, which may introduce artifacts. | Targeted quantification of known adducts, identification of unknown adducts. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental compositions. | Unambiguous identification of adducts, facilitates the discovery of novel adducts. | Higher instrument cost. | Adductomics, screening for a wide range of DNA modifications. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | Analyzes intact oligonucleotides containing adducts. | Rapid analysis, suitable for screening, can analyze larger DNA fragments. | Lower resolution and sensitivity compared to LC-MS, not ideal for complex mixtures. | Analysis of adducts in synthetic oligonucleotides, screening for adduct formation. |
Experimental Protocols: A Generalized Workflow
The following provides a generalized experimental protocol for the LC-MS/MS analysis of DNA adducts, which can be adapted for this compound.
1. DNA Adduct Formation:
-
Incubate purified DNA (e.g., calf thymus DNA) or cultured cells with this compound at various concentrations and time points.
2. DNA Extraction and Purification:
-
Isolate genomic DNA from treated cells or tissues using standard phenol-chloroform extraction or commercial kits.
-
Ensure high purity of the DNA to minimize interference during MS analysis.
3. DNA Hydrolysis:
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. This is the most common method.
-
Acid Hydrolysis: Use mild acid treatment (e.g., formic acid) to release adducted purine (B94841) bases. This method is useful for adducts that are unstable to enzymatic digestion.
4. Sample Cleanup and Enrichment:
-
Use solid-phase extraction (SPE) to remove salts and other contaminants and to enrich the adducted nucleosides.
5. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides on a reverse-phase C18 column using a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of expected adducts. The transitions would be from the protonated molecular ion of the adducted nucleoside to the protonated adducted base.
-
Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) with high-resolution mass spectrometry for untargeted screening and identification of novel adducts.
-
6. Data Analysis:
-
Identify and quantify the adducts by comparing their retention times and fragmentation patterns to those of authentic standards (if available) or by high-resolution mass analysis and interpretation of fragmentation spectra.
-
Normalize the adduct levels to the total amount of DNA analyzed (e.g., adducts per 10^6 or 10^8 normal nucleosides).
Visualizing the Process and Concepts
To better illustrate the concepts and workflows described, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of DNA adducts.
Caption: Mechanism of DNA adduct formation by this compound.
Conclusion
The mass spectrometric analysis of DNA adducts formed by this compound is a critical step in understanding its mechanism of action and developing it as a potential anticancer agent. While direct experimental data for this specific compound is limited, the well-established methodologies for analyzing other DNA minor groove binders provide a solid foundation for designing and executing such studies. LC-MS/MS, particularly when coupled with high-resolution mass spectrometry, offers the most powerful and versatile platform for the identification and quantification of these complex DNA lesions. The detailed protocols and comparative information provided in this guide are intended to assist researchers in navigating the analytical challenges and advancing our knowledge of this promising class of DNA crosslinking agents.
A Comparative Guide to In Vivo Crosslinking: Alternatives to Formaldehyde
For researchers, scientists, and drug development professionals seeking to capture cellular protein interactions in their native environment, formaldehyde (B43269) has long been the go-to crosslinking agent. However, its limitations, including the potential for artifacts and its classification as a probable human carcinogen, have spurred the development and use of alternative reagents. This guide provides an objective comparison of several alternatives to formaldehyde for in vivo crosslinking, complete with experimental data, detailed protocols, and visualizations to aid in your research.
Introduction to In Vivo Crosslinking
In vivo crosslinking is a powerful technique used to covalently link interacting molecules, primarily proteins, within living cells. This "freezing" of molecular interactions allows for their subsequent isolation and identification, providing a snapshot of the cellular machinery at a specific moment in time. Formaldehyde, a zero-length crosslinker, has been widely used due to its ability to efficiently penetrate cell membranes and create protein-DNA and protein-protein crosslinks. However, the search for more efficient, versatile, and less hazardous alternatives is an ongoing effort in the field of proteomics and molecular biology.
This guide will compare the performance of several of these alternatives, focusing on their mechanism of action, crosslinking efficiency, and impact on protein recovery.
Comparison of In Vivo Crosslinking Agents
The selection of a crosslinking agent is critical and depends on the specific application, the nature of the protein of interest, and the desired outcome of the experiment. Below is a comparison of formaldehyde and its common alternatives.
| Crosslinker | Type | Spacer Arm Length | Reactive Towards | Key Characteristics |
| Formaldehyde | Zero-length | ~2 Å | Primary amines (Lysine), and other nucleophiles | Cell-permeable, reversible crosslinks, but can be inefficient for certain protein complexes.[1][2] |
| Glutaraldehyde (B144438) | Homobifunctional | ~7.5 Å | Primary amines (Lysine) | More reactive and efficient than formaldehyde, forms stable, irreversible crosslinks.[3] May cause more protein aggregation. |
| Genipin (B1671432) | Heterobifunctional | Variable | Primary amines (Lysine) | Natural, less cytotoxic alternative.[4] Slower reaction rate compared to aldehydes.[5] |
| Methylglyoxal (B44143) | Heterobifunctional | Zero-length | Arginine, Lysine | An endogenous metabolite that can form protein-protein and protein-DNA crosslinks.[6][7][8] |
| EDC | Zero-length | 0 Å | Carboxyls and primary amines | Forms a direct amide bond between interacting proteins.[9][10][11] Requires accessible carboxyl and amine groups in close proximity. |
| NHS Esters (DSG, DSS) | Homobifunctional | DSG: 7.7 Å, DSS: 11.4 Å | Primary amines (Lysine) | Amine-reactive crosslinkers with defined spacer arms, allowing for the capture of interactions at different distances.[12] |
Quantitative Performance Data
Obtaining direct quantitative comparisons of in vivo crosslinking efficiency and protein yield between different reagents from a single study is challenging due to the variability in experimental systems and conditions. However, based on available data, we can summarize the relative performance characteristics.
| Crosslinker | Relative Crosslinking Efficiency | Relative Protein Yield | Notes |
| Formaldehyde | Moderate | Moderate | Efficiency can be low for transient or weak interactions. |
| Glutaraldehyde | High | Variable | High reactivity can lead to increased protein aggregation and potentially lower yields of specific complexes.[3] |
| Genipin | Moderate to High | Good | Lower cytotoxicity may result in better preservation of cellular integrity and higher yields of soluble protein complexes.[13] |
| Methylglyoxal | Moderate | Variable | Can induce crosslinks in vivo, but efficiency for specific protein-protein interactions is not as well characterized as other reagents.[14] |
| EDC | Variable | Variable | Efficiency is highly dependent on the presence and accessibility of carboxyl and amine groups on the interacting proteins.[9] |
| NHS Esters (DSG, DSS) | High | Good | Generally provide good crosslinking efficiency and protein recovery, with the choice of spacer arm allowing for more targeted capture of interactions.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo crosslinking experiments. Below are representative protocols for formaldehyde and several of its alternatives.
General Workflow for In Vivo Crosslinking
The following diagram illustrates a general workflow for in vivo crosslinking experiments followed by protein analysis.
Caption: A general workflow for in vivo crosslinking experiments.
Protocol 1: Formaldehyde In Vivo Crosslinking
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
Crosslinking:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add fresh PBS to the cells.
-
Add formaldehyde to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle rocking.[2]
-
-
Quenching:
-
Add glycine (B1666218) to a final concentration of 125 mM to quench the crosslinking reaction.
-
Incubate for 5 minutes at room temperature with gentle rocking.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation.
-
Proceed with your preferred cell lysis protocol for downstream analysis.
-
Protocol 2: Glutaraldehyde In Vivo Crosslinking
-
Cell Preparation: Wash cells with PBS to remove any amine-containing media.
-
Crosslinking:
-
Prepare a fresh glutaraldehyde solution in PBS at a concentration range of 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically.[3]
-
Add the glutaraldehyde solution to the cells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Quenching:
-
Add an amine-containing buffer, such as 1 M Tris-HCl (pH 7.5-8.0), to a final concentration of 20-50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells multiple times with PBS to remove unreacted glutaraldehyde.
-
Proceed with cell lysis.
-
Protocol 3: Genipin In Vivo Crosslinking
-
Cell Preparation: Wash cells with PBS.
-
Crosslinking:
-
Prepare a genipin solution in PBS. A typical starting concentration is 1 mM.
-
Add the genipin solution to the cells.
-
Incubate for 1 to 6 hours at 37°C. The optimal time should be determined for your specific application.
-
-
Quenching: Genipin crosslinking is a slower reaction, and quenching is often achieved by washing the cells.
-
Cell Harvesting and Lysis:
-
Wash cells thoroughly with PBS.
-
Proceed with cell lysis.
-
Protocol 4: EDC In Vivo Crosslinking
-
Cell Preparation: Wash cells with an amine-free and carboxyl-free buffer, such as MES buffer.
-
Crosslinking:
-
Prepare a fresh solution of EDC in MES buffer. A typical concentration range is 1-5 mM. For enhanced efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can be added.[11]
-
Add the EDC solution to the cells.
-
Incubate for 15-60 minutes at room temperature.
-
-
Quenching:
-
Add a quenching buffer containing a primary amine, such as Tris-HCl or glycine.
-
Incubate for 15 minutes.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS.
-
Proceed with cell lysis.
-
Protocol 5: NHS Ester (DSG) In Vivo Crosslinking
-
Cell Preparation: Wash cells with PBS.
-
Crosslinking:
-
Prepare a fresh stock solution of DSG in an organic solvent like DMSO (e.g., 25 mM).
-
Dilute the DSG stock solution in PBS to the desired final concentration (typically 1-2 mM).
-
Add the DSG solution to the cells.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add Tris or glycine to a final concentration of 20-50 mM.
-
Incubate for 15 minutes.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS.
-
Proceed with cell lysis.
-
Signaling Pathway Analysis using In Vivo Crosslinking
In vivo crosslinking is invaluable for studying dynamic signaling pathways by capturing transient protein-protein interactions. The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways are prime examples where this technique can elucidate the formation of signaling complexes.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by ligand binding, leading to receptor dimerization and autophosphorylation. This creates docking sites for various adaptor proteins, initiating downstream signaling.
Caption: Simplified EGFR signaling pathway leading to gene transcription.
MAPK Signaling Pathway
The MAPK cascade is a crucial signaling pathway involved in cell proliferation, differentiation, and stress responses. It consists of a series of protein kinases that phosphorylate and activate one another.
Caption: A generalized Mitogen-Activated Protein Kinase (MAPK) cascade.
Conclusion
While formaldehyde remains a widely used crosslinking agent, a variety of alternatives offer distinct advantages in terms of efficiency, specificity, and safety. Glutaraldehyde provides higher reactivity, genipin offers lower cytotoxicity, and NHS esters allow for the capture of interactions at defined distances. The choice of the optimal crosslinker will depend on the specific experimental goals and the nature of the protein interactions being investigated. Careful optimization of the crosslinking conditions is essential for successful and reproducible results. This guide provides a starting point for researchers to explore these alternatives and select the most appropriate tool for their in vivo crosslinking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring DNA-binding Proteins with In Vivo Chemical Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. dovepress.com [dovepress.com]
- 5. A Pipeline for Determining Protein–Protein Interactions and Proximities in the Cellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous Cellular Metabolite Methylglyoxal Induces DNA–Protein Cross-Links in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein cross-linking by the Maillard reaction. Isolation, characterization, and in vivo detection of a lysine-lysine cross-link derived from methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 11. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Assessing Off-Target Effects of DNA Crosslinker 4 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel DNA crosslinking agents for cancer therapy holds immense promise, but a critical evaluation of their off-target effects is paramount to ensure safety and efficacy. This guide provides a comparative assessment of DNA crosslinker 4 dihydrochloride (B599025), a novel DNA minor groove binder, with established DNA crosslinking agents, cisplatin (B142131) and cyclophosphamide. Due to the limited availability of direct off-target studies on DNA crosslinker 4 dihydrochloride, this comparison is based on its mechanism of action and data from related compounds.
Comparative Analysis of DNA Crosslinking Agents
The following table summarizes the key characteristics and known off-target profiles of this compound, cisplatin, and cyclophosphamide.
| Feature | This compound | Cisplatin | Cyclophosphamide |
| Mechanism of Action | Binds to the minor groove of DNA, forming covalent crosslinks.[1][2] As a pyridazinone-based compound, it may exhibit additional biological activities.[3] | Forms intra- and interstrand DNA crosslinks, primarily at guanine (B1146940) residues, leading to DNA damage and apoptosis.[4][5] | An alkylating agent that, upon activation, forms DNA crosslinks, primarily at the N7 position of guanine, leading to cell death.[5][6][7] |
| Specificity | Potentially higher sequence specificity due to binding within the DNA minor groove, which has sequence-dependent structural features.[8] | Low sequence specificity, reacting with accessible guanine residues throughout the genome. | Low sequence specificity, acting as a potent, non-specific DNA alkylating agent.[7] |
| Known Off-Target Effects | Not yet experimentally determined. As a DNA minor groove binder, off-target effects are likely to manifest as unintended alterations in gene expression in regions with specific AT- or GC-rich sequences. | Induces a wide range of off-target mutations and genomic instability.[2] Associated with significant side effects, including nephrotoxicity and neurotoxicity. | Known human carcinogen, associated with an increased risk of secondary cancers, such as acute myeloid leukemia and bladder cancer.[6] |
| Methods for Assessment | Whole-genome sequencing (WGS), CIRCLE-seq for DNA damage mapping, RNA-seq for transcriptomic changes, ChIP-seq for binding site analysis. | Whole-genome sequencing to identify mutational signatures, RNA-seq to assess transcriptional responses to DNA damage.[2] | Epidemiological studies for secondary cancer risk, WGS for mutational analysis in exposed cells.[6] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target effects of a novel DNA crosslinker like this compound, a multi-pronged approach employing advanced sequencing technologies is recommended.
Genome-wide Mapping of DNA Adducts using CIRCLE-seq
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing) can be adapted to identify the genomic locations of DNA adducts formed by chemical crosslinkers. This method offers high sensitivity and low background.[1][9]
Methodology:
-
Cell Culture and Treatment: Culture human cells (e.g., a relevant cancer cell line and a non-cancerous control cell line) and treat with this compound at various concentrations and time points. Isolate genomic DNA.
-
DNA Fragmentation and Circularization: Shear the genomic DNA to an average size of 300-500 bp. Ligate adapters and circularize the DNA fragments. This step is crucial as it minimizes background from pre-existing DNA breaks.
-
Adduct-Specific Cleavage: Treat the circularized DNA with an enzyme or chemical agent that specifically recognizes and cleaves the DNA at the site of the crosslinker-induced adduct. This step is critical and may require optimization based on the chemical nature of the adduct.
-
Library Preparation and Sequencing: The cleavage of the circular DNA results in linearized fragments with specific ends corresponding to the adduct locations. Ligate sequencing adapters to these ends, amplify the library, and perform paired-end next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. The locations where reads start and end will pinpoint the genomic sites of DNA damage. Analyze the sequence context of the adducts to identify any sequence motifs or genomic features associated with off-target binding.
Caption: Workflow for identifying DNA adducts using CIRCLE-seq.
Transcriptional Profiling using RNA-seq
RNA-seq provides a snapshot of the transcriptome, revealing changes in gene expression caused by on-target and off-target effects of the DNA crosslinker.
Methodology:
-
Cell Culture and Treatment: Treat cells with the DNA crosslinker as described for CIRCLE-seq.
-
RNA Extraction and Library Preparation: Isolate total RNA from the treated and control cells. Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the RNA-seq libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome or transcriptome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated cells compared to controls.
-
Pathway and Gene Ontology Analysis: Determine the biological pathways and functions that are enriched in the differentially expressed genes. This can reveal unintended effects on cellular processes.
-
Caption: Workflow for assessing transcriptomic changes using RNA-seq.
Signaling Pathways and Decision Making
The off-target effects of DNA crosslinkers can perturb various cellular signaling pathways. A primary concern is the activation of DNA damage response (DDR) pathways in non-cancerous cells, which can lead to toxicity.
Caption: Off-target DNA damage can trigger apoptosis or mutations.
When selecting a DNA crosslinking agent, a careful consideration of its on-target efficacy versus its off-target liability is crucial.
References
- 1. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic Characterization of Cisplatin Response Uncovers Priming of Cisplatin-Induced Genes in a Resistant Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. RNA Seq Workflow - Polly Documentation [docs.polly.elucidata.io]
- 5. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minor Groove-Binding Architectural Proteins: Structure, Function, and DNA Recognition - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CIRCLE-Seq for Interrogation of Off-Target Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of DNA Crosslinker 4 Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DNA crosslinker 4 dihydrochloride's performance against other established DNA crosslinking agents. Supported by experimental data, this document delves into cytotoxicity, mechanistic pathways, and detailed experimental protocols to aid in the evaluation of this compound for anti-cancer research.
DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder that has demonstrated inhibitory activity against several cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer).[1][2][3][4] This guide offers a cross-platform validation of its results, placing its performance in context with widely used DNA crosslinking agents, cisplatin (B142131) and mitomycin C.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of this compound and other agents is commonly assessed by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While direct IC50 values for this compound are available for the A2780 cell line, data for NCI-H460 and MCF-7 cell lines are presented as percentage inhibition at a specific concentration. For a comprehensive comparison, this guide includes IC50 values for the well-established DNA crosslinkers, cisplatin and mitomycin C, in the same cell lines where available.
| Compound | Cell Line | IC50 (µM) | Percentage Inhibition |
| This compound | A2780 | 21 ± 1[1] | 59% at 100 µM[1] |
| NCI-H460 | - | 34% at 100 µM[1] | |
| MCF-7 | - | 22% at 100 µM[1] | |
| Cisplatin | A2780 | 5 - 10 (in resistant line)[5] | - |
| NCI-H460 | ~8.6[6] | - | |
| MCF-7 | ~20.6[7] | - | |
| Mitomycin C | MCF-7 | ~8.13 - 8.27 (compared to doxorubicin) | - |
Note: The IC50 values for cisplatin and mitomycin C are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The data for this compound in NCI-H460 and MCF-7 cells represents the percentage of cell growth inhibition at a concentration of 100 µM, not the IC50 value.
Mechanistic Insights: DNA Damage Signaling Pathway
As a DNA minor groove binder, this compound interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This process activates a complex signaling cascade known as the DNA Damage Response (DDR). A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase.
The following diagram illustrates the simplified signaling pathway initiated by DNA damage from a crosslinking agent.
This diagram illustrates how this compound induces a DNA lesion, which in turn stalls the replication fork. This stalling is a key signal for the activation of the ATR kinase. Activated ATR then phosphorylates Chk1, a critical checkpoint kinase, which orchestrates cellular responses including cell cycle arrest to allow time for DNA repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis, or programmed cell death.
Experimental Protocols
To ensure the reproducibility and validation of experimental results, detailed methodologies are crucial. Below are protocols for key assays used to evaluate the performance of DNA crosslinking agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (NCI-H460, A2780, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
DNA Crosslinking Verification: Alkaline Elution Assay
The alkaline elution assay is a sensitive method for detecting DNA interstrand crosslinks. This technique measures the rate at which single-stranded DNA elutes through a filter under denaturing (alkaline) conditions. Crosslinked DNA will elute more slowly than non-crosslinked DNA.
Materials:
-
Treated and control cells
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)
-
Eluting solution (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride filters (2 µm pore size)
-
Peristaltic pump
-
Fraction collector
-
DNA fluorophore (e.g., Hoechst 33258)
Procedure:
-
Cell Lysis: Load cells onto the filter and lyse them with the lysis solution. This removes cellular components, leaving the DNA on the filter.
-
DNA Elution: Pump the alkaline eluting solution through the filter at a constant rate. The high pH denatures the DNA into single strands.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for the treated cells compared to the control cells indicates the presence of DNA crosslinks. The extent of crosslinking can be quantified by comparing the elution profiles.
The following workflow diagram outlines the key steps in performing an alkaline elution assay.
Conclusion
This compound demonstrates notable cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for further anti-cancer drug development. Its mechanism as a DNA minor groove binder triggers the ATR-mediated DNA damage response pathway, a hallmark of many effective chemotherapeutic agents. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers to objectively evaluate and further investigate the therapeutic potential of this and other novel DNA crosslinking agents. Future studies should focus on obtaining comprehensive IC50 data across a wider range of cell lines and conducting in vivo efficacy and toxicity studies to fully validate its clinical promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Acquired alkylating drug resistance of a human ovarian carcinoma cell line is unaffected by altered levels of pro- and anti-apoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DNA Crosslinker 4 Dihydrochloride: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of DNA crosslinker 4 dihydrochloride (B599025) (CAS No. 2761734-23-8), a potent DNA minor groove binder used in anticancer research.
Understanding the Hazard Profile
A crucial first step in determining the correct disposal procedure is to consult the Safety Data Sheet (SDS) provided by the supplier of the specific product in use. Information regarding the hazardous nature of chemical compounds can vary between suppliers and product formulations.
A Safety Data Sheet from one supplier for a product with CAS number 2761734-23-8 indicates that it is not a hazardous substance or mixture. However, it is important to note that DNA crosslinking agents, as a class of compounds, are often cytotoxic and may present significant health and environmental hazards. Other crosslinking agents are classified as causing serious eye damage, skin irritation, and potential allergic reactions.[1] Therefore, a cautious approach is always recommended.
Key Safety and Hazard Information:
| Hazard Category | Supplier-Specific Information (CAS 2761734-23-8) | General Information for Crosslinking Agents[1] |
| GHS Classification | Not a hazardous substance or mixture | Causes serious eye damage, skin irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation. |
| First Aid: Eyes | Rinse out with plenty of water. Remove contact lenses. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately. |
| First Aid: Skin | Take off immediately all contaminated clothing. Rinse skin with water/ shower. | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. |
| First Aid: Inhalation | Fresh air. | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult doctor if feeling unwell. | Rinse mouth. Get medical attention if symptoms occur. |
Step-by-Step Disposal Protocol
The following procedure is a general guideline. Always prioritize the instructions provided in the Safety Data Sheet specific to the product you are using.
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal process, locate and thoroughly read the SDS for the specific DNA crosslinker 4 dihydrochloride product in your possession. This document will contain the most accurate and relevant information on hazards and disposal requirements.
-
Assess the Waste: Determine if the waste is the pure compound, a solution, or contaminated materials (e.g., gloves, pipette tips, empty containers).
-
Segregate the Waste: Do not mix chemical waste with other types of waste. Keep this compound waste in a dedicated, clearly labeled, and sealed container.
-
Disposal of Unused Product:
-
If classified as non-hazardous by the SDS: Follow your institution's guidelines for non-hazardous chemical waste. Even if classified as non-hazardous, it is good practice to dispose of it as chemical waste rather than in the regular trash or drain.
-
If classified as hazardous: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not attempt to dispose of it down the drain or in the regular trash.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with the DNA crosslinker, such as personal protective equipment (PPE), absorbent pads, and labware, should be considered contaminated.
-
Place these materials in a sealed, labeled container separate from the pure chemical waste.
-
Dispose of contaminated materials according to your institution's hazardous waste procedures.
-
-
Decontamination of Work Surfaces:
-
Thoroughly clean and decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent as recommended by your laboratory's standard operating procedures.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
By adhering to these procedures and prioritizing the information provided in the product-specific Safety Data Sheet, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling DNA crosslinker 4 dihydrochloride
This guide provides crucial safety and logistical information for the proper handling and disposal of DNA crosslinker 4 dihydrochloride (B599025). The following procedures are designed to ensure the safety of laboratory personnel and to outline a clear operational plan for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential when handling DNA crosslinking agents. Although safety data sheets for specific crosslinkers may vary, the potent nature of this class of compounds necessitates a cautious approach. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemically resistant nitrile gloves. Inspect gloves for any signs of damage before use. Change gloves immediately upon any sign of contamination.[1] |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified safety goggles are mandatory to protect against splashes.[1] A face shield should be worn over safety goggles when there is a higher risk of splashing, such as during bulk handling or solution preparation.[1][2] |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat should be worn to protect the skin.[1] For handling highly potent compounds, a disposable gown is recommended. |
| Respiratory | Respirator (if applicable) | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If engineering controls are not sufficient, a properly fitted respirator is required.[1] |
| Feet | Closed-toe Shoes | Fully enclosed, non-perforated shoes are required to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to minimize exposure and ensure experimental integrity.
2.1. Preparation and Weighing
-
Designated Area: All handling of solid DNA crosslinker 4 dihydrochloride should occur within a designated area, such as a certified chemical fume hood, to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface.
-
Weighing: Use a precision balance inside the fume hood. Handle the compound with dedicated spatulas and weighing paper.
-
Aliquotting: If possible, purchase the crosslinker in pre-weighed aliquots to avoid repeated handling of the solid.
2.2. Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the solid to minimize aerosol generation.
-
Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and hazard information.
2.3. Experimental Use
-
Controlled Addition: When adding the crosslinker solution to your experimental system (e.g., cell culture or DNA solution), use calibrated pipettes and dispense the liquid slowly to prevent splashing.
-
Incubation: If the experiment requires incubation, ensure the reaction vessel is securely sealed.
-
Post-treatment Processing: After the desired reaction time, handle all subsequent samples with the same level of precaution, as residual crosslinker may be present.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the crosslinker, such as gloves, weighing paper, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic waste containing the crosslinker in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (if known) or thoroughly rinsed with a solvent that will solubilize the crosslinker, with the rinsate collected as hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Experimental Workflow and Logical Diagrams
To provide a clear visual representation of the processes involved, the following diagrams illustrate a typical experimental workflow and the logic of safety controls.
Caption: Experimental workflow for using this compound.
Caption: Hierarchy of safety controls for handling hazardous chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
